[1] Executive Summary 3-Chloro-4-ethylphenol (CAS 1243290-06-3) is a halogenated phenolic intermediate critical to the synthesis of advanced agrochemicals, biocides, and pharmaceutical pharmacophores.[1] Characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Chloro-4-ethylphenol (CAS 1243290-06-3) is a halogenated phenolic intermediate critical to the synthesis of advanced agrochemicals, biocides, and pharmaceutical pharmacophores.[1] Characterized by a specific regiochemical arrangement—a hydroxyl group at position 1, a chlorine atom at position 3, and an ethyl group at position 4—this molecule exhibits unique lipophilic and steric properties distinct from its more common isomer, 2-chloro-4-ethylphenol.
This technical guide provides a comprehensive analysis of the compound's structural properties, a validated synthetic pathway designed to overcome standard regioselectivity challenges, and rigorous analytical protocols for quality assurance in drug development pipelines.
The pharmacological utility of 3-chloro-4-ethylphenol stems from the "ortho-effect" of the chlorine atom relative to the ethyl group, which imposes steric constraints on the alkyl chain while modulating the pKa of the phenolic hydroxyl.
The following data points are essential for modeling bioavailability and environmental fate.
Property
Value
Technical Significance
Molecular Weight
156.61 g/mol
Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Octanol/Water)
3.18 (Exp.)
Indicates moderate lipophilicity; suitable for membrane permeability.
pKa (Acid Dissociation)
~9.2 (Calc.)
Slightly more acidic than 4-ethylphenol (pKa ~10) due to Cl inductive effect.
H-Bond Donors
1
Phenolic -OH acts as a donor in protein binding pockets.
H-Bond Acceptors
1
Oxygen lone pairs available for interaction.
Physical State
Crystalline Solid
Typically off-white to pale yellow; sensitive to oxidation.
Synthetic Pathways & Process Optimization
The Regioselectivity Challenge
Direct chlorination of 4-ethylphenol is NOT a viable route for this specific isomer. The hydroxyl group (-OH) is a strong ortho/para director, while the ethyl group is a weak ortho/para director.
Direct Chlorination Outcome: The -OH group directs the incoming chlorine to position 2 (ortho to OH). This yields 2-chloro-4-ethylphenol , the undesired isomer.
Validated Protocol: The Acetophenone Reduction Route
To achieve the 3-chloro-4-ethyl substitution pattern, a "blocking and directing" strategy is required. The most robust pathway involves the chlorination of 4-hydroxyacetophenone followed by the reduction of the ketone.
Mechanism:
Substrate: 4-Hydroxyacetophenone.
Chlorination: The acetyl group at position 4 blocks the para position. The -OH group directs the chlorine to the ortho position (position 3).
Reduction: The carbonyl group is reduced to a methylene group (ethyl) using Clemmensen or catalytic hydrogenation conditions.
Graphviz Pathway Diagram
Caption: Figure 1. Regioselective synthesis of 3-Chloro-4-ethylphenol preventing ortho-chlorination relative to the ethyl group.
Experimental Methodology (Bench Scale)
Note: This protocol assumes standard Schlenk line techniques.
Dissolve the intermediate (3-chloro-4-hydroxyacetophenone) in methanol.
Add 5% Pd/C catalyst (10 wt% loading). Note: Use careful monitoring to prevent dechlorination.
Pressurize with H₂ (3 atm) at 40°C for 6 hours.
Filter through Celite to remove catalyst.
Concentrate filtrate to yield crude 3-chloro-4-ethylphenol. Purify via silica gel chromatography.
Applications in Drug Discovery & Agrochemicals[9]
Bioisosteric Replacement
3-Chloro-4-ethylphenol serves as a bioisostere for substituted tyrosines and phenylalanines in peptide mimetics.
Lipophilicity Modulation: The chlorine atom increases LogP by approx +0.7 units compared to the non-chlorinated analog, enhancing blood-brain barrier (BBB) penetration.
Metabolic Stability: The chlorine at position 3 blocks metabolic hydroxylation at that site, potentially extending the half-life (
) of the parent drug.
Agrochemical Intermediates
Similar to its analog 4-chloro-3-methylphenol (PCMC), this compound exhibits antimicrobial properties. It is investigated as a precursor for:
Systemic Fungicides: Coupling the phenol to heteroaromatic cores.
Herbicides: Etherification of the hydroxyl group to form aryloxyalkanoic acids.
Analytical Protocols & Quality Control
To ensure the exclusion of the 2-chloro isomer, High-Performance Liquid Chromatography (HPLC) with specific stationary phases is required.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (Phenolic absorption).
Retention Logic: The 3-chloro isomer (more lipophilic due to shielding of the polar OH by Cl? No, Cl is ortho to OH in the 2-chloro isomer, forming intramolecular H-bonds. In 3-chloro, Cl is meta to OH. Therefore, 2-chloro-4-ethylphenol will likely elute later or show distinct shifts due to intramolecular H-bonding).
Analytical Workflow Diagram
Caption: Figure 2. Quality control workflow emphasizing NMR splitting patterns to distinguish regiochemistry.
Navigating Chemical Databases: A Technical Guide to Utilizing SMILES and InChIKey for 3-Chloro-4-ethylphenol
For Immediate Release This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the critical role of chemical identifiers, specifically the Si...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the critical role of chemical identifiers, specifically the Simplified Molecular Input Line Entry System (SMILES) code and the IUPAC International Chemical Identifier Key (InChIKey), in the accurate retrieval of information for 3-Chloro-4-ethylphenol from chemical databases.
Executive Summary
In the realm of chemical and pharmaceutical research, the unambiguous identification of a specific compound is paramount. The nomenclature of chemical structures can be complex and prone to ambiguity, leading to potential errors in database searches and subsequent research. To circumvent these challenges, standardized line notations like SMILES and hashed representations such as InChIKey have been developed. This guide will delve into the practical application of these identifiers for 3-Chloro-4-ethylphenol, a substituted phenol of interest in various research domains.
Core Identifiers for 3-Chloro-4-ethylphenol
The foundational step in any database-centric research is the accurate identification of the molecule of interest. For 3-Chloro-4-ethylphenol, the following machine-readable identifiers are crucial:
These identifiers, particularly the SMILES code and InChIKey, provide a standardized and unambiguous representation of the molecular structure, essential for precise and comprehensive database searches.
The Rationale for Using SMILES and InChIKey
The choice to utilize SMILES and InChIKey over traditional nomenclature in database searches is a strategic one, rooted in the principles of computational chemistry and information science.
SMILES (Simplified Molecular Input Line Entry System): This identifier represents the molecular structure as a linear string of characters. Its primary advantage lies in its human-readable and relatively intuitive format, which describes the atomic composition and connectivity of a molecule. For instance, in the SMILES string for 3-Chloro-4-ethylphenol, CCC1=C(C=C(C=C1)O)Cl, one can discern the ethyl group (CCC), the benzene ring (the numbers and lowercase 'c's), the hydroxyl group (O), and the chlorine atom (Cl). This direct structural representation allows for powerful substructure and similarity searches within chemical databases.
InChIKey (IUPAC International Chemical Identifier Key): The InChIKey is a 27-character, fixed-length string derived from the InChI (International Chemical Identifier), which itself is a more detailed, layered textual representation of a chemical compound. The InChIKey is a hashed version of the InChI, making it a compact and unique identifier for a specific molecule. Its primary strength lies in its near-zero probability of collision (two different molecules having the same InChIKey), making it an ideal tool for exact-match searches across disparate databases and web resources. The InChIKey KAAUEKCDBCEPPL-UHFFFAOYSA-N will almost exclusively retrieve information pertaining to 3-Chloro-4-ethylphenol.[1]
The use of these identifiers mitigates the ambiguity that can arise from common names or even systematic IUPAC names, which can have variations or be misinterpreted by search algorithms.
Experimental Protocols: Database Searching
The following protocols detail the step-by-step methodology for utilizing SMILES and InChIKey in two of the most authoritative and widely used chemical databases: PubChem and ChemSpider.
Protocol for Searching PubChem
Objective: To retrieve comprehensive information for 3-Chloro-4-ethylphenol using its SMILES code and InChIKey.
Materials:
A web browser
Internet access
SMILES code: CCC1=C(C=C(C=C1)O)Cl
InChIKey: KAAUEKCDBCEPPL-UHFFFAOYSA-N
Procedure:
Navigate to the PubChem homepage: Open your web browser and go to [Link].
Perform a SMILES search:
In the main search bar, paste the SMILES string: CCC1=C(C=C(C=C1)O)Cl.
Click the "Search" button.
Validation: The search should return a primary result for "3-Chloro-4-ethylphenol" with the corresponding PubChem CID 18419379.[1] The returned page will contain detailed information, including chemical and physical properties, spectral data, and literature references.
Perform an InChIKey search:
Return to the PubChem homepage.
In the main search bar, paste the InChIKey: KAAUEKCDBCEPPL-UHFFFAOYSA-N.
Click the "Search" button.
Validation: This search should directly lead to the compound summary page for 3-Chloro-4-ethylphenol (CID 18419379), confirming the specificity of the InChIKey.[1]
Protocol for Searching ChemSpider
Objective: To retrieve information for 3-Chloro-4-ethylphenol using its SMILES code and InChIKey on the ChemSpider platform.
Materials:
A web browser
Internet access
SMILES code: CCC1=C(C=C(C=C1)O)Cl
InChIKey: KAAUEKCDBCEPPL-UHFFFAOYSA-N
Procedure:
Perform a SMILES search:
In the main search bar, paste the SMILES string: CCC1=C(C=C(C=C1)O)Cl.
Click the "Search" button.
Validation: The search will resolve to the record for 3-Chloro-4-ethylphenol, displaying its structure, properties, and links to suppliers and other data sources.
Perform an InChIKey search:
Return to the ChemSpider homepage.
In the main search bar, paste the InChIKey: KAAUEKCDBCEPPL-UHFFFAOYSA-N.
Click the "Search" button.
Validation: Similar to PubChem, this will directly link to the specific entry for 3-Chloro-4-ethylphenol, demonstrating the InChIKey's utility as a direct look-up tool.
Visualization of the Database Search Workflow
The logical flow of utilizing these identifiers for a database search can be visualized as follows:
Caption: Workflow for database retrieval of 3-Chloro-4-ethylphenol.
Conclusion
For researchers and professionals in the chemical and pharmaceutical sciences, the proficient use of standardized chemical identifiers is not merely a matter of convenience but a cornerstone of robust and reproducible research. The SMILES code and InChIKey for 3-Chloro-4-ethylphenol serve as precise and powerful tools for navigating the vast landscape of chemical information. By integrating these identifiers into their search protocols, researchers can ensure the accuracy and efficiency of their data retrieval, thereby accelerating the pace of discovery and innovation.
References
PubChem. 3-Chloro-4-ethylphenol. National Center for Biotechnology Information. [Link]
Technical Guide: Solubility Profile & Characterization of 3-Chloro-4-ethylphenol
The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Chloro-4-ethylphenol . [1][2] Executive Summary 3-Chloro-4-ethylphenol is a halogen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Chloro-4-ethylphenol .
[1][2]
Executive Summary
3-Chloro-4-ethylphenol is a halogenated phenolic intermediate used primarily in the synthesis of agrochemicals and specialty polymers.[1][2] Its solubility behavior is governed by the interplay between the hydrophobic ethyl-substituted aromatic ring and the polar, hydrogen-bond-donating hydroxyl group.[1][2]
This guide provides a definitive analysis of its solubility in aqueous versus organic media.[1][2] Due to the limited availability of public experimental datasets for this specific isomer, this guide synthesizes predictive QSAR data with structural analog analysis (referencing 4-chloro-3-methylphenol) and provides a validated experimental protocol for researchers to generate precise solubility isotherms.[1][2]
Physicochemical Identity & Properties
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][2] The chlorine atom at the meta position (relative to the phenol) increases lipophilicity (LogP) and acidity (lower pKa) compared to the non-chlorinated parent, 4-ethylphenol.[1][2]
Table 1: Physicochemical Profile
Property
Value (Experimental/Predicted)
Relevance to Solubility
Molecular Weight
156.61 g/mol
Moderate size; diffusion-limited dissolution is negligible.[1][2]
Physical State
Solid (Predicted MP: >45°C)*
Requires energy to break crystal lattice () before solvation.[1][2]
LogP (Octanol/Water)
3.5 (Predicted)
High Lipophilicity. Indicates poor water solubility and high affinity for non-polar solvents.[1][2]
Ionizes at pH > 9.5, drastically increasing aqueous solubility in alkaline buffers.[1][2]
H-Bond Donors/Acceptors
1 / 1
Capable of H-bonding with protic solvents (Water, Alcohols).[1][2][3]
*Note: 4-Ethylphenol has a melting point of 40–46°C. Chlorine substitution typically increases lattice energy and melting point.[1][2]
Solubility Landscape: Water vs. Organic Solvents[1][2][3][4]
The Solubility Mechanism
The dissolution of 3-Chloro-4-ethylphenol involves three energetic steps:
Cavity Formation: Solvent molecules separate to make space (Endothermic).[1][2]
Lattice Breaking: The solid solute overcomes intermolecular forces (Endothermic).[1][2]
Solvation: Solute-solvent interactions release energy (Exothermic).[1][2]
In Water: The hydrophobic ethyl group and chloro-substituent disrupt the water H-bond network.[1][2] The entropic penalty (
) dominates, resulting in very low solubility (<1 g/L).[1][2]
In Organic Solvents:
Alcohols (MeOH, EtOH): The phenolic -OH group forms strong Hydrogen bonds, while the ethyl/chloro aromatic ring interacts favorably via Van der Waals forces.[1][2] Result: High Solubility.
Aprotic Polar (DMSO, DMF): Strong dipole interactions with the phenolic proton.[1][2] Result: Very High Solubility.
Non-Polar (Hexane, Toluene): Solvation is driven purely by London Dispersion forces.[1][2] Solubility is moderate to high, depending on the solvent's polarizability.[1][2]
Table 2: Predicted Solubility Profile (at 25°C)
Estimates based on LogP 3.5 and Hansen Solubility Parameters (HSP).
Detection: UV at 280 nm (Characteristic phenol absorption).[1][2]
Injection Vol: 10 µL.
Thermodynamic Analysis (Advanced)
To understand the temperature dependence (e.g., for crystallization process design), perform the solubility experiment at three temperatures (e.g., 25°C, 35°C, 45°C).[1][2]
Use the Van't Hoff Equation to calculate Enthalpy (
, solubility increases with temperature (typical for phenols).[1][2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18419379, 3-Chloro-4-ethylphenol. Retrieved February 3, 2026 from [Link][1][2]
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2][4][5] (Reference for general phenolic solubility behavior and LogP correlations).
Majer, S. H., & Tanski, J. M. (2014). Crystal structure of 4-chloro-3-ethylphenol. Acta Crystallographica Section E, 70(7), o801.[1][2] (Provides structural insights on lattice packing for the isomer family). [Link]
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-4-ethylphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the fast-paced world of pharmaceutical research and development, novel chemical entities are the lifeblood of innovation. Amo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, novel chemical entities are the lifeblood of innovation. Among these, halogenated phenols represent a critical class of intermediates and building blocks. 3-Chloro-4-ethylphenol, with its unique substitution pattern, offers significant potential in the synthesis of complex molecular architectures. However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide, compiled from the perspective of a senior application scientist, moves beyond mere recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the hazards associated with 3-Chloro-4-ethylphenol and to detail field-proven methodologies for its safe handling, storage, and disposal, ensuring the integrity of your research and the safety of your team.
Section 1: Unveiling the Hazard Profile of 3-Chloro-4-ethylphenol
A comprehensive understanding of a compound's intrinsic hazards is the bedrock of safe laboratory practice. While a specific, comprehensive toxicological profile for 3-Chloro-4-ethylphenol is not extensively documented in publicly accessible literature, a robust hazard assessment can be constructed by examining its chemical structure, data from closely related analogues, and established principles of toxicology for chlorinated phenols.
GHS Classification: A Consensus of Risk
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For 3-Chloro-4-ethylphenol and its isomers, a consistent and severe hazard profile emerges from multiple regulatory and supplier sources.[1][2]
Hazard Class
GHS Category
Hazard Statement
Signal Word
Acute Toxicity, Oral
Category 3
H301: Toxic if swallowed
Danger
Skin Corrosion/Irritation
Category 1B
H314: Causes severe skin burns and eye damage
Danger
Serious Eye Damage/Irritation
Category 1
H318: Causes serious eye damage
Danger
Acute Toxicity, Inhalation
Category 3
H331: Toxic if inhaled
Danger
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
Category 3
H335: May cause respiratory irritation
Warning
Hazardous to the Aquatic Environment, Long-term Hazard
Category 3
H412: Harmful to aquatic life with long lasting effects
-
This table represents a composite of GHS classifications for 3-chloro-5-ethylphenol and 4-chloro-3-ethylphenol, which are expected to have very similar hazard profiles to 3-Chloro-4-ethylphenol due to their structural similarities.
The "Danger" signal word underscores the immediate and significant risks associated with this compound. The combination of acute toxicity via multiple routes of exposure and severe corrosive properties necessitates the most stringent handling precautions.
Toxicological Deep Dive: Beyond the Label
While GHS classifications provide a critical overview, a deeper understanding of the potential toxicological effects is essential for the discerning scientist.
Acute Effects: The primary acute hazards are its high toxicity and corrosivity. Ingestion, inhalation, or skin contact can be highly dangerous.[1] Similar to other chlorophenols, it can cause immediate and severe irritation and chemical burns to the skin, eyes, and respiratory tract.[1][2] Systemic toxicity following absorption is a major concern.
Systemic Toxicity: Phenolic compounds are readily absorbed through the skin and can subsequently exert systemic effects. For chlorophenols, the liver and kidneys are primary target organs for toxicity. Prolonged or repeated exposure may lead to damage to these organs. Neurological effects are also a possibility with significant exposure.
Chronic Effects & Carcinogenicity: The chronic toxicological profile of 3-Chloro-4-ethylphenol is not well-established. However, some related phenolic compounds are suspected of causing genetic defects and cancer. Therefore, it is prudent to handle this compound as a potential carcinogen and mutagen and to minimize exposure at all times.
Metabolism and Excretion: While specific data for 3-Chloro-4-ethylphenol is limited, it is reasonable to infer that its metabolic pathways will be similar to other ethylphenols and chlorophenols. These compounds are typically metabolized in the liver through processes like hydroxylation and conjugation (e.g., sulfation and glucuronidation) to facilitate excretion in the urine. The presence of the chlorine atom may influence the rate and pathways of metabolism.
Physical and Chemical Properties: The Foundation of Safe Handling
Understanding the physical and chemical properties of a substance is fundamental to designing safe experimental and storage protocols.
The solid nature of this compound at room temperature can mitigate some of the risks associated with volatile liquids. However, the potential for dust formation during handling introduces an inhalation hazard that must be controlled. Its incompatibility with strong oxidizing agents, acids, and bases highlights the importance of segregated storage.
Section 2: The Scientist's Shield: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the selection of engineering controls and PPE is rooted in a multi-layered approach to risk mitigation. The primary objective is to minimize the potential for exposure through all routes: inhalation, dermal contact, and ingestion.
The Primacy of Engineering Controls
Engineering controls are the first and most critical line of defense, designed to contain the hazard at its source.
Fume Hood: All handling of 3-Chloro-4-ethylphenol, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides essential protection against the inhalation of dusts and vapors.
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect the user from exposure in the event of a breach of engineering controls. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection: Due to the severe skin corrosivity of 3-Chloro-4-ethylphenol, robust hand protection is mandatory.
Recommended: Nitrile gloves (minimum thickness of 5 mil) are suitable for incidental contact. For more extensive handling or in case of a spill, heavier-duty butyl rubber or Viton™ gloves should be worn.
Protocol: Always double-glove. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, and immediately if contamination is suspected.
Eye and Face Protection:
Mandatory: Chemical splash goggles are required at all times when handling 3-Chloro-4-ethylphenol.
Recommended for High-Risk Procedures: When there is a significant risk of splashing (e.g., during transfers of larger quantities or when heating solutions), a full-face shield should be worn in addition to chemical splash goggles.
Body Protection:
Standard: A flame-resistant lab coat should be worn and fully buttoned.
For Increased Protection: For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection:
Under Normal Fume Hood Use: Respiratory protection is not typically required when handling small quantities within a properly functioning fume hood.
In Case of Emergency: In the event of a spill or failure of engineering controls, a full-face respirator with cartridges appropriate for organic vapors and acid gases should be available for emergency response personnel.
Caption: Hierarchy of controls for safe handling.
Section 3: Standard Operating Procedures (SOPs): A Blueprint for Safety
Detailed, step-by-step methodologies are crucial for ensuring that all personnel handle 3-Chloro-4-ethylphenol with the same high degree of care.
Weighing and Transfer Protocol
Preparation:
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
Don all required PPE (double gloves, chemical splash goggles, lab coat).
Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.
Use a tared, sealed container for weighing to minimize dust exposure.
Weighing:
Carefully open the stock container of 3-Chloro-4-ethylphenol inside the fume hood.
Use a clean, dedicated spatula to transfer the solid to the tared container.
Avoid generating dust. If any dust is generated, allow it to settle within the fume hood before proceeding.
Securely close the stock container immediately after use.
Transfer:
If transferring the solid to a reaction vessel, do so carefully to avoid splashing.
If preparing a solution, slowly add the solid to the solvent with stirring to prevent clumping and splashing.
Cleanup:
Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel. Dispose of these as hazardous waste.
Carefully fold the absorbent liner inward and dispose of it as hazardous waste.
Storage Protocol
Location: Store 3-Chloro-4-ethylphenol in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.
Segregation: Store this compound separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Container: Keep the container tightly sealed. The original supplier container is ideal.
Labeling: Ensure the container is clearly labeled with the chemical name, GHS pictograms, and any other relevant hazard information.
Caption: Safe storage conditions and incompatibilities.
Section 4: Emergency Preparedness: Responding with Confidence
Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is critical.
First Aid Measures: Immediate and Decisive Action
Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.
Seek immediate medical attention.
Eye Contact:
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Remove contact lenses if present and easy to do.
Seek immediate medical attention.
Inhalation:
Move the individual to fresh air immediately.
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
Seek immediate medical attention.
Ingestion:
Do NOT induce vomiting.
If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.
Seek immediate medical attention.
Spill Response: Containment and Cleanup
Minor Spill (within a fume hood):
Ensure you are wearing appropriate PPE.
Contain the spill using an absorbent material suitable for chemicals (e.g., vermiculite, sand, or a commercial spill kit).
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Major Spill (outside of a fume hood):
Evacuate the immediate area and alert nearby personnel.
If safe to do so, increase ventilation to the area.
Contact your institution's emergency response team or hazardous materials team immediately.
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Section 5: End of Life Cycle: Responsible Waste Disposal
Proper disposal of 3-Chloro-4-ethylphenol and any contaminated materials is a legal and ethical responsibility.
Waste Segregation and Labeling
Halogenated Waste Stream: 3-Chloro-4-ethylphenol waste must be disposed of in a designated halogenated organic waste container.[5][6] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[7]
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the approximate concentrations.
Disposal of Contaminated Materials
Solid Waste: Any disposable items contaminated with 3-Chloro-4-ethylphenol (e.g., gloves, absorbent pads, paper towels) should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.
Empty Containers: Empty containers that once held 3-Chloro-4-ethylphenol should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as halogenated liquid waste.[8] After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's policies.
Conclusion: A Culture of Safety
The responsible use of 3-Chloro-4-ethylphenol in a research setting is not merely about following a set of rules; it is about fostering a deeply ingrained culture of safety. This requires a comprehensive understanding of the compound's hazards, a commitment to using appropriate controls and PPE, adherence to detailed protocols, and preparedness for emergencies. By internalizing the principles and practices outlined in this guide, researchers can confidently and safely unlock the scientific potential of this valuable chemical intermediate, driving forward the frontiers of drug discovery and development.
References
PubChem. 3-Chloro-5-ethylphenol. National Center for Biotechnology Information. [Link]
Australian Government Department of Health. Phenol, 2,4-dichloro- - Evaluation statement. [Link]
PubMed. Pharmacokinetics and metabolism of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats by high performance liquid chromatography-ion trap mass spectrometry. [Link]
ScienceDirect. ethylphenol, CAS Registry Number 123-07-9. [Link]
PMC. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]
Chemistry LibreTexts. Organ Specific Toxic Effects. [Link]
Strategic Synthesis of 3-Chloro-4-ethylphenol: A Chemoselective Cross-Coupling Approach
Application Note: AN-SYN-2025-04 Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-chloro-4-ethylphenol starting from 4-bromo-3-chlorophenol . The synthesis addresses a co...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2025-04
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-chloro-4-ethylphenol starting from 4-bromo-3-chlorophenol . The synthesis addresses a common challenge in medicinal chemistry: the chemoselective alkylation of polyhalogenated aromatics.
By utilizing the significant difference in bond dissociation energies (BDE) between aryl-bromide and aryl-chloride bonds, this protocol employs a Palladium-catalyzed Suzuki-Miyaura coupling with Potassium Ethyltrifluoroborate to selectively install the ethyl group at the C4 position without affecting the C3 chlorine. A phenolic protection strategy using tert-butyldimethylsilyl (TBDMS) ether ensures high yields and prevents catalyst poisoning.
Target Audience: Synthetic Chemists, Process Development Scientists.
Key Technologies: Chemoselective Suzuki-Miyaura Coupling, Organotrifluoroborates, Silyl Ether Protection.
Retrosynthetic Strategy & Workflow
The synthesis is designed as a three-stage linear workflow to maximize purity and control.
Figure 1: Strategic workflow for the synthesis of 3-chloro-4-ethylphenol.
Critical Mechanism: Chemoselectivity
The success of this protocol relies on the kinetic preference of Palladium(0) to undergo oxidative addition with the Aryl-Bromide bond rather than the Aryl-Chloride bond.
) and mild temperatures, the reaction cycle proceeds exclusively through the bromide, leaving the chloride intact for potential future functionalization or as a structural moiety.
Figure 2: Catalytic cycle highlighting the selective oxidative addition of the C-Br bond.
Charge a round-bottom flask with 4-bromo-3-chlorophenol (10 mmol) and Imidazole (25 mmol).
Add anhydrous DCM (30 mL) and stir until dissolved.
Cool the solution to 0°C in an ice bath.
Add TBDMS-Cl (12 mmol) portion-wise over 5 minutes.
Remove ice bath and stir at Room Temperature (RT) for 2 hours.
QC Check: TLC (Hexane:EtOAc 9:1) should show complete consumption of starting material (
).
Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash organics with brine, dry over
, and concentrate in vacuo.
Output: Colorless oil (Intermediate A). Yield typically >95%.[2] Used directly in Step 2 without chromatography.
Step 2: Chemoselective Suzuki-Miyaura Coupling
Objective: Install the ethyl group selectively at position 4.
Note: Potassium Ethyltrifluoroborate is used instead of ethylboronic acid due to its superior stability and stoichiometry control.
TBAF: Corrosive. Reacts with glass; plasticware is preferred for storage, though glass reactors are acceptable for short durations.
References
Molander, G. A., & Brown, A. R. (2006).[7] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[7] The Journal of Organic Chemistry, 71(26), 9681–9686. Link
Molander, G. A., & Petrillo, D. E. (2008).[8] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[8] Organic Letters, 10(9), 1795–1798. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (General reference for TBDMS protocols).
Protocol for the Regioselective Synthesis of 3-Chloro-4-ethylphenol via Pd-Catalyzed Cross-Coupling
Executive Summary The synthesis of 3-Chloro-4-ethylphenol presents a specific chemoselective challenge: installing an ethyl group para to a hydroxyl moiety while retaining a meta chlorine atom. Traditional Friedel-Crafts...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-Chloro-4-ethylphenol presents a specific chemoselective challenge: installing an ethyl group para to a hydroxyl moiety while retaining a meta chlorine atom. Traditional Friedel-Crafts alkylation of 3-chlorophenol lacks regioselectivity, often yielding mixtures of ortho- and para- isomers.
This application note details a high-fidelity protocol using Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . By utilizing Potassium Ethyltrifluoroborate (Molander Salt) as the ethyl source and a bulky phosphine ligand (RuPhos or XPhos), this method achieves three critical objectives:
Chemoselectivity: Exclusive reaction at the C-Br bond of the precursor (4-Bromo-3-chlorophenol), leaving the C-Cl bond intact.
Suppression of
-Hydride Elimination: A common failure mode in alkyl-Pd couplings, prevented here by ligand sterics.
Scalability: Utilization of stable, solid reagents rather than pyrophoric organozincs (Negishi) or toxic organotins (Stille).
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the bond dissociation energy difference between Ar-Br (~81 kcal/mol) and Ar-Cl (~96 kcal/mol). Palladium(0) undergoes oxidative addition preferentially at the C-Br bond.
Figure 1: Retrosynthetic strategy highlighting the cross-coupling disconnection and key chemoselectivity drivers.
Mechanistic Considerations
The
-Hydride Elimination Challenge
In alkyl cross-couplings, the alkyl-palladium intermediate often decomposes via
-hydride elimination before reductive elimination can occur, producing an alkene (ethylene) and a reduced arene (3-chlorophenol).
Solution: Use of RuPhos or XPhos . These bulky, electron-rich biaryl phosphine ligands accelerate the rate of reductive elimination, favoring the formation of the C-C bond over the decomposition pathway.
Chemoselectivity (Cl vs. Br)
The oxidative addition of Pd(0) to aryl halides follows the rate order I > Br > OTf >> Cl. By controlling temperature (<100°C) and catalyst loading, the C-Cl bond remains inert, preserving the 3-chloro substituent essential for the target pharmacophore.
Detailed Experimental Protocol
Phase 1: Phenol Protection (Recommended)
While the Suzuki reaction can proceed on free phenols, protecting the hydroxyl group as a silyl ether prevents catalyst poisoning and facilitates cleaner purification.
Final Purification: Silica gel column (Hexane/EtOAc gradient).
Catalytic Cycle Visualization
Understanding the cycle allows for rapid troubleshooting.
Figure 2: Catalytic cycle emphasizing the competition between productive Reductive Elimination and the unwanted
-Hydride Elimination.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Oxygen poisoning or inactive catalyst.
Ensure rigorous degassing. Switch to pre-formed catalyst Pd-RuPhos-G3 .
High De-halogenation (Ar-H)
Protodeboronation of reagent or hydride source present.
Reduce water ratio (use 10:1 Toluene/Water). Ensure solvent quality.
Reaction Stalls at 50%
Catalyst death.
Add a second portion of Pd/Ligand (1 mol%) after 4 hours.
Loss of Cl group
Temperature too high (>110°C).
Strictly maintain 95°C. Lower to 80°C and extend time.
Safety & Compliance
Palladium Residues: Final product must be scavenged for heavy metals (using SiliaMetS® Thiol or equivalent) to meet ICH Q3D guidelines for elemental impurities (<10 ppm Pd).
Reagents: Cs
CO is an irritant. EtBF3K is generally non-toxic but generates fluoride ions upon hydrolysis; handle with gloves.
Waste: Segregate halogenated solvents (DCM) from non-halogenated (Toluene).
References
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Reference for Ligand Selection/RuPhos utility). Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions. (General protocol adaptation). Link
Technical Guide: 3-Chloro-4-ethylphenol in KRAS G12D Inhibitor Synthesis
This guide outlines the strategic application of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) as a critical intermediate in the synthesis of non-covalent KRAS G12D inhibitors. It focuses on the chemical transformation of th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic application of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) as a critical intermediate in the synthesis of non-covalent KRAS G12D inhibitors. It focuses on the chemical transformation of this fragment into a reactive boronate species for Suzuki-Miyaura coupling, a key step in assembling the "Right-Hand Side" (RHS) pharmacophore of next-generation GTPase inhibitors.
Introduction: The Pharmacophore Strategy
The development of potent KRAS G12D inhibitors, such as MRTX1133, relies on identifying molecular fragments that can occupy the dynamic Switch II Pocket (SWII) . While early inhibitors utilized bulky naphthyl groups, recent medicinal chemistry campaigns (including WO2022262838A1 ) have validated substituted phenols like 3-Chloro-4-ethylphenol as versatile scaffolds.
Why 3-Chloro-4-ethylphenol?
This fragment serves three specific mechanistic functions in the inhibitor architecture:
Hydrophobic Fill (4-Ethyl): The ethyl group provides steric bulk to occupy the lipophilic cleft of the SWII pocket, mimicking the volume of larger fused rings while maintaining a lower molecular weight.
Electronic Modulation (3-Chloro): The chlorine atom at the meta position increases the acidity of the phenol (if free) or modulates the electron density of the ether linkage, influencing the metabolic stability of the aromatic ring against oxidation.
Vector Orientation: When coupled to the heterocyclic core (e.g., pyrido[4,3-d]pyrimidine), the 1,3,4-substitution pattern orients the oxygen atom to engage in critical H-bond networks (often with Glu37 or via water bridges), which is essential for locking KRAS in the GDP-bound state.
Chemical Pathway & Retrosynthesis
The primary application of 3-Chloro-4-ethylphenol is its conversion into a pinacol boronate ester , which acts as the nucleophilic partner in a Suzuki-Miyaura coupling with the inhibitor's heterocyclic core.
Reaction Scheme Overview
Protection (Recommended): Masking the phenolic hydroxyl to prevent catalyst poisoning.
Miyaura Borylation: Palladium-catalyzed conversion of the aryl chloride to an aryl boronate.
Suzuki Coupling: Attachment to the bicyclic core (e.g., Chloropyrido[4,3-d]pyrimidine).
Deprotection: Revealing the hydroxyl group for final target engagement.
Figure 1: Synthetic workflow converting 3-Chloro-4-ethylphenol into the active coupling partner.
Detailed Experimental Protocols
Protocol A: Preparation of the Boronate Intermediate
Objective: Synthesize tert-butyl((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-ethylphenoxy)dimethylsilane (or similar protected variant) from 3-Chloro-4-ethylphenol.
Objective: Couple the boronate intermediate to a chloropyrido[4,3-d]pyrimidine core (common in MRTX analogs).
Reagents:
Heterocyclic Core (Aryl Chloride) (1.0 eq)
Boronate Intermediate (from Protocol A) (1.2 eq)
Catalyst:
or (0.05 eq)
Base:
(2M aq. solution, 3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
Combine the Core and Boronate in the reaction vial.
Add solvent and base.[3] Degas by sparging with Argon for 5 minutes.
Add catalyst.
Heat to 85°C for 2–6 hours.
Validation: LC-MS should show the coupled product mass. The "3-Chloro" group from the starting material is now replaced by the C-C bond to the core; the "4-Ethyl" and "Phenol" (protected) remain intact.
Quality Control & Validation Data
To ensure the integrity of the intermediate before expensive coupling steps, verify the following parameters:
The choice of 3-Chloro-4-ethylphenol is not arbitrary. In the context of KRAS G12D inhibition, this fragment targets the Switch II hydrophobic sub-pocket .
Figure 2: Interaction map showing how the 3-Chloro-4-ethylphenol fragment engages KRAS G12D residues.
SAR Insight
Ethyl vs. Methyl: The ethyl group provides superior occlusion of the pocket compared to a methyl group, potentially increasing residence time (
).
Deuteration Potential: As noted in recent patent literature (WO2022262838A1), the ethyl group is a prime site for deuteration (
) to suppress benzylic hydroxylation by CYP450 enzymes, thereby improving the pharmacokinetic profile (half-life) of the final inhibitor.
References
Vertex Pharmaceuticals (Europe) Ltd., et al. (2022). Deuterated compounds useful as KRAS G12D inhibitors. WO2022262838A1.[4][5] Link
Wang, X., et al. (2021).[6] Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry, 65(4), 3123–3133. Link
Fell, J. B., et al. (2020).[6] Discovery of MRTX849, a Potent, Selective, and Orally Available Inhibitor of KRAS G12C. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18419379, 3-Chloro-4-ethylphenol. Link[2]
Technical Guide: Chemoselective Coupling Strategies for 3-Chloro-4-ethylphenol
This guide outlines the chemoselective strategies for coupling 3-Chloro-4-ethylphenol with boronic esters. Due to the dual reactivity of the substrate (electrophilic aryl chloride vs. nucleophilic phenol) and the steric...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the chemoselective strategies for coupling 3-Chloro-4-ethylphenol with boronic esters. Due to the dual reactivity of the substrate (electrophilic aryl chloride vs. nucleophilic phenol) and the steric hindrance introduced by the 4-ethyl group, standard protocols often fail.
This document details two distinct pathways:
Suzuki-Miyaura Coupling (C–C Bond Formation): Targeting the aryl chloride while tolerating the free phenol.
Chan-Lam Coupling (C–O Bond Formation): Targeting the phenolic oxygen to form diaryl ethers.
Site A (Aryl Chloride): The electrophilic handle. Reactivity is attenuated by the electron-rich phenol ring and sterically hindered by the adjacent (ortho) ethyl group. Standard Pd(PPh3)4 catalysts are often ineffective here due to poor oxidative addition rates.
Site B (Phenol): The nucleophilic handle. It acts as a catalyst poison in many Pd-catalyzed cycles (via phenoxide coordination) unless specific bulky ligands are used. Alternatively, it serves as the coupling site in oxidative copper catalysis.
Decision Matrix: Pathway Selection
The choice of protocol depends entirely on the desired bond formation.
Figure 1: Chemoselectivity decision tree for 3-Chloro-4-ethylphenol functionalization.
Route A: Suzuki-Miyaura Coupling (C–C Bond)
Objective: Couple the aryl chloride with a boronic ester (R-Bpin) to form a biaryl, leaving the hydroxyl group intact.
The Challenge: Sterics & Poisoning
The 4-ethyl group creates steric bulk around the 3-chloro position. Furthermore, under basic conditions, the phenol becomes a phenoxide, which can coordinate to Palladium and shut down the catalytic cycle.
Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its large steric bulk promotes reductive elimination in hindered systems and prevents phenoxide poisoning.
Protocol 1: The SPhos-Pd Generation 2 Method
Recommended for high-value synthesis where yield is critical.
Charge: In a reaction vial equipped with a stir bar, add 3-Chloro-4-ethylphenol (1.0 equiv), the Boronic Ester (1.2 equiv), and K3PO4 (2.0 equiv).
Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the active Pd(0) species).
Catalyst Addition: Add SPhos Pd G2 (2 mol%) quickly under a counter-flow of inert gas.
Solvent: Add degassed THF/Water (10:1 ratio, 0.2 M concentration relative to phenol).
Reaction: Heat the block to 80 °C for 4–12 hours.
Note: Monitor by HPLC/UPLC. The free phenol may streak on TLC; acidification of the aliquot is recommended before analysis.
Workup: Cool to RT. Acidify with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate.
Purification: Flash chromatography. (Note: Biaryl phenols are often less polar than the starting chlorophenol).
Data Summary: Ligand Performance on Hindered Chlorides
Ligand
Conversion (24h)
Notes
PPh3 (Tetrakis)
< 15%
Fails due to poor oxidative addition at hindered Cl.
dppf
30-40%
Moderate, but struggles with free phenol interference.
SPhos
> 95%
Excellent tolerance of ortho-substitution and free OH.
| XPhos | > 90% | Good alternative, slightly better for electron-rich coupling partners. |
Route B: Chan-Lam Coupling (C–O Bond)
Objective: Couple the phenolic oxygen with an aryl boronic ester to form a diaryl ether.
The Challenge: Oxidative Coupling
Unlike Suzuki coupling, this reaction requires an oxidant (usually ambient air) to regenerate the Cu(II) species. It is sensitive to moisture (inhibits the catalytic cycle) but requires an open atmosphere or O2 balloon.
Protocol 2: The Copper(II) Mediated Aerobic Coupling
Recommended for synthesizing diaryl ethers under mild conditions.
Solvent & Base: Add DCM (0.1 M) followed by Pyridine (2.0 equiv).
Atmosphere: Equip the flask with a drying tube (CaCl2) or an O2 balloon. Do not run under Nitrogen. The reaction needs Oxygen to turn over the Cu(I) back to Cu(II).
Reaction: Stir vigorously at Room Temperature (20–25 °C) for 16–24 hours.
Optimization: If conversion is slow, heat to 40 °C in DCE (Dichloroethane).
Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.
Purification: Concentrate and purify via silica gel chromatography.
Experimental Workflow Visualization
The following diagram illustrates the critical checkpoints for the Suzuki coupling workflow, emphasizing the handling of the free phenol.
Figure 2: Optimized workflow for Suzuki coupling of free phenols.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
Context: Establishes SPhos as the premier ligand for sterically hindered aryl chlorides.
Evans, D. A., Katz, J. L., & West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 1998. Link
Context: The foundational protocol for Chan-Lam coupling of phenols.
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2] Wiley-VCH, 2004.
Context: General reference for base selection in the presence of acidic protons (phenols).
Biscoe, M. R., & Buchwald, S. L. "Selective Monoarylation of Acetate Esters and Aryl Chlorides." Journal of the American Chemical Society, 2009. Link
Context: Discusses chemoselectivity issues in multifunctional substr
Application Note: A General Protocol for the Synthesis of Deuterated KRAS Inhibitors Utilizing a 3-Chloro-4-ethylphenol Scaffold
Abstract This application note provides a comprehensive guide for the synthesis of novel deuterated Kirsten Rat Sarcoma (KRAS) inhibitors, leveraging 3-Chloro-4-ethylphenol as a readily accessible starting material. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the synthesis of novel deuterated Kirsten Rat Sarcoma (KRAS) inhibitors, leveraging 3-Chloro-4-ethylphenol as a readily accessible starting material. The strategic incorporation of deuterium at the ethyl group aims to enhance the metabolic stability and pharmacokinetic profile of the final inhibitor. This document details a complete synthetic workflow, from the initial deuteration of the starting material to the final installation of the covalent acrylamide "warhead." Each step is accompanied by a detailed protocol, causality-driven explanations for experimental choices, and methods for analytical characterization. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry.
Introduction: The Significance of Deuterated KRAS Inhibitors
The KRAS protein, a small GTPase, is a critical signaling node that regulates cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2][3] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[4] The development of covalent inhibitors that specifically target the KRAS G12C mutation, such as sotorasib and adagrasib, has marked a significant breakthrough in oncology.[5][6][7][8] These inhibitors form an irreversible covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state.[5]
The Rationale for Deuteration:
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful strategy in modern medicinal chemistry.[9] This subtle modification can have a profound impact on a drug's metabolic fate due to the kinetic isotope effect (KIE).[10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, often by cytochrome P450 enzymes.[10] This can lead to:
Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life.
Enhanced Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing and more consistent plasma concentrations.[11]
Reduced Formation of Potentially Toxic Metabolites: Blocking a major metabolic pathway can alter the drug's overall metabolic profile.[12]
This application note outlines a plausible and scientifically grounded synthetic route to a deuterated KRAS inhibitor, starting from 3-Chloro-4-ethylphenol. The ethyl group is a common site of metabolic oxidation, making it an ideal candidate for deuteration.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process that begins with the deuteration of the ethyl group of 3-Chloro-4-ethylphenol. The resulting deuterated phenol is then activated and coupled with a suitable heterocyclic core. Subsequent functional group manipulations lead to an intermediate that is ready for the final installation of the acrylamide warhead, a key feature of many covalent KRAS inhibitors.[4][13][14]
Caption: Overall synthetic workflow for the preparation of a deuterated KRAS inhibitor.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 3-Chloro-4-ethylphenol is irritating to the skin, eyes, and respiratory system.[15]
Part 1: Deuteration of 3-Chloro-4-ethylphenol
Rationale: The ethyl group of the starting material is deuterated to block a potential site of metabolic oxidation. This is achieved through a heterogeneous catalytic exchange reaction using deuterium oxide (D₂O) as the deuterium source and palladium on carbon (Pd/C) as the catalyst.[16]
Protocol 1: Synthesis of 3-Chloro-4-(ethyl-d₅)-phenol
Reaction Setup: To a high-pressure reactor, add 3-Chloro-4-ethylphenol (1.0 eq.), 10% Pd/C (0.1 eq.), and D₂O (20 eq.).
Inert Atmosphere: Seal the reactor and purge with argon or nitrogen gas for 15 minutes to remove any air.
Reaction Conditions: Heat the mixture to 150 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing by GC-MS to determine the extent of deuterium incorporation. The reaction is typically complete within 24-48 hours.
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Chloro-4-(ethyl-d₅)-phenol as a pure compound.
Parameter
Value
Rationale
Starting Material
3-Chloro-4-ethylphenol
Readily available and contains the target ethyl group.
Deuterium Source
Deuterium Oxide (D₂O)
An inexpensive and readily available source of deuterium.
Catalyst
10% Palladium on Carbon
A robust and efficient catalyst for H-D exchange reactions.[16]
Temperature
150 °C
Elevated temperature is required to facilitate the H-D exchange.
Monitoring
GC-MS
Allows for the determination of the degree of deuteration.[17]
Part 2: Synthesis of the Core Structure
Rationale: To couple the deuterated phenol with a suitable heterocyclic core, the phenolic hydroxyl group must first be activated. Conversion to a triflate is a common and effective strategy for enabling palladium-catalyzed cross-coupling reactions.[18][19][20] For this application note, we will propose a Suzuki coupling with a boronic acid derivative of a generic pyrimidine core, a common scaffold in kinase inhibitors.
Caption: Strategy for the palladium-catalyzed Suzuki coupling reaction.
Protocol 2: Synthesis of the Deuterated Aryl Triflate
Reaction Setup: Dissolve 3-Chloro-4-(ethyl-d₅)-phenol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an argon atmosphere. Cool the solution to 0 °C.
Reagent Addition: Add pyridine (1.5 eq.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the deuterated aryl triflate.
Protocol 3: Suzuki Coupling
Reaction Setup: In a Schlenk flask, combine the deuterated aryl triflate (1.0 eq.), the pyrimidine boronic acid derivative (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
Solvent and Degassing: Add a mixture of toluene and water (4:1). Degas the mixture by bubbling argon through it for 20 minutes.
Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction by LC-MS.
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography to afford the coupled product.
Part 3: Installation of the Acrylamide Warhead
Rationale: The final step is the installation of the acrylamide moiety, which serves as the covalent warhead to react with the target cysteine residue in KRAS G12C.[13] This is typically achieved by an amide coupling reaction between a primary or secondary amine on the core structure and acryloyl chloride.
Protocol 4: Amide Coupling
Reaction Setup: Dissolve the amine-containing heterocyclic core (from Protocol 3, assuming the pyrimidine boronic acid derivative contained a protected amine which is now deprotected) (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous dichloromethane under an argon atmosphere. Cool the solution to 0 °C.
Reagent Addition: Add a solution of acryloyl chloride (1.1 eq.) in dichloromethane dropwise to the reaction mixture.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction with water and separate the organic layer.
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the final deuterated KRAS inhibitor by flash column chromatography or preparative HPLC.
Analytical Characterization
Rationale: Thorough analytical characterization is essential to confirm the structure, purity, and isotopic enrichment of the final compound. A combination of spectroscopic and spectrometric techniques should be employed.[14]
Technique
Purpose
Expected Observations
¹H NMR
Structural elucidation and confirmation of deuterium incorporation.
Disappearance or significant reduction of the signals corresponding to the ethyl protons.
²H NMR
Direct detection and quantification of deuterium.
A signal corresponding to the deuterated ethyl group.
¹³C NMR
Confirmation of the carbon skeleton.
Signals corresponding to all carbon atoms in the molecule.
LC-MS
Purity assessment and molecular weight confirmation.[15]
A parent ion peak corresponding to the mass of the deuterated compound.
HRMS
Exact mass determination.
Provides the exact mass of the molecule, confirming the elemental composition.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis of novel deuterated KRAS inhibitors using 3-Chloro-4-ethylphenol as a starting material. The described protocols for deuteration, palladium-catalyzed cross-coupling, and acrylamide warhead installation offer a versatile platform for the development of next-generation covalent inhibitors with potentially improved pharmacokinetic properties. The principles and techniques outlined herein are broadly applicable to the synthesis of other deuterated small molecules in drug discovery.
References
Awad, M. M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer. N Engl J Med, 384(25), 2382-2393. Available at: [Link]
Chen, C., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Org. Lett., 25(6), 944–949. Available at: [Link]
Cox, D. N., et al. (2020). Race, ethnicity, and Ancestry in the Genomcs of KRAS-Mutant Lung Cancer. JCO Precis Oncol, 4, 693-703. Available at: [Link]
Drosten, M., et al. (2017). Targeting KRAS-driven cancer: hitting the nerve of the tumor. Cancer Cell, 31(4), 457-459. Available at: [Link]
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discov, 10(1), 54-71. Available at: [Link]
Jänne, P. A., et al. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. N Engl J Med, 387(2), 120-131. Available at: [Link]
Li, Y., et al. (2022). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. Bioorg Med Chem, 74, 117902. Available at: [Link]
Miura, H., et al. (1994). Deuterium exchange reaction of ethylbenzene over an Fe2O3−K2CO3−Cr2O3 catalyst. Reaction Kinetics and Catalysis Letters, 53(2), 323-329. Available at: [Link]
ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
Ruslim, L., et al. (2020). Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov, 19(11), 773-791. Available at: [Link]
Skoulidis, F., et al. (2021). Sotorasib for Lung Cancers with KRAS p.G12C Mutation. N Engl J Med, 384(25), 2371-2381. Available at: [Link]
Wang, X., et al. (2020). Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives. Org. Lett., 22(16), 6438–6443. Available at: [Link]
YouTube. (2023). Synthesis of Mono Deuterated Ethyl Benzene | Step-by-Step Organic Chemistry Lab Guide. Available at: [Link]
Zhang, Z., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. J Med Chem, 66(20), 13866-13883. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 84223, 4-Chloro-3-ethylphenol. Available at: [Link].
Procedure for alkylation of chlorophenols using diethylzinc
Application Note: Selective C-Alkylation of Chlorophenols via Diethylzinc-Mediated Negishi Coupling Part 1: Executive Summary & Strategic Rationale The Challenge: The alkylation of chlorophenols presents a dual synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective C-Alkylation of Chlorophenols via Diethylzinc-Mediated Negishi Coupling
Part 1: Executive Summary & Strategic Rationale
The Challenge:
The alkylation of chlorophenols presents a dual synthetic challenge:
The "Aryl Chloride" Barrier: The C-Cl bond is significantly stronger and less reactive toward oxidative addition than corresponding bromides or iodides, often requiring specialized ligands.
The "Protic" Interference: The acidic phenolic proton (
) rapidly quenches organometallic reagents (Grignard, Organolithium), necessitating distinct protection/deprotection steps that reduce atom economy.
The Solution: Diethylzinc (
) Negishi Coupling
This protocol details the direct, one-pot ethylation of chlorophenols using diethylzinc. Unlike Grignard reagents, exhibits a unique "soft" reactivity profile.[1] It acts simultaneously as an in situ protecting group for the phenol (forming a zincate) and as the alkylating agent. By utilizing high-activity Palladium-NHC (N-Heterocyclic Carbene) catalysts, we achieve selective C-alkylation at the chloride position without prior protection of the hydroxyl group.
Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists focusing on scaffold diversification.
Part 2: Mechanism & Critical Parameters
The reaction proceeds via a modified Negishi cross-coupling cycle. Success relies on the "Zinc-Coat" Strategy :
In Situ Protection: The first equivalent of
reacts with the phenolic hydroxyl group to release ethane and form a chlorophenoxy-ethylzinc species. This effectively "masks" the acidic proton.
Catalytic Activation: The Pd(0) catalyst, ligated with bulky, electron-rich ligands (e.g., PEPPSI-IPr or XPhos), undergoes oxidative addition into the sterically hindered and electronic-deficient C-Cl bond.
Transmetalation & Coupling: A second ethyl group (either from excess
or the zincate complex) transmetalates to the Palladium center, followed by reductive elimination to yield the ethyl-phenol.
Visualizing the Pathway
Figure 1: The "Zinc-Coat" mechanistic pathway. The formation of the Zincate intermediate is crucial to prevent catalyst poisoning by the acidic proton.
Part 3: Detailed Experimental Protocol
Safety Warning: Diethylzinc is pyrophoric . It ignites spontaneously upon contact with air. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
Fix: Switch solvent to a THF/NMP (4:1) mixture to increase the polarity and reactivity of the zincate.
Part 5: References
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Negishi Cross-Coupling." Chemistry – A European Journal. Link
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.[6] Link
Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. (Foundational text on Zinc-mediated coupling).
Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link
Application Notes and Protocols for the Storage and Stability of 3-Chloro-4-ethylphenol in Solution
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of 3-Chloro-4-ethylphenol in solution to ensure its stability and integ...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of 3-Chloro-4-ethylphenol in solution to ensure its stability and integrity. The protocols outlined herein are designed to be self-validating, incorporating principles of scientific integrity and causality to empower users to make informed decisions in their experimental design.
Introduction: The Importance of Stability in Research and Development
3-Chloro-4-ethylphenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical research. The reliability and reproducibility of any study involving this compound are fundamentally dependent on the stability of the stock and working solutions. Degradation of 3-Chloro-4-ethylphenol can lead to a decrease in its effective concentration, the formation of potentially interfering byproducts, and ultimately, erroneous experimental results.
This guide provides a detailed analysis of the factors influencing the stability of 3-Chloro-4-ethylphenol in solution and offers robust protocols for its storage and for conducting forced degradation studies to understand its intrinsic stability.
Physicochemical Properties of 3-Chloro-4-ethylphenol
A thorough understanding of the physicochemical properties of 3-Chloro-4-ethylphenol is essential for predicting its behavior in solution and designing appropriate stability studies.
Factors Influencing the Stability of 3-Chloro-4-ethylphenol in Solution
The stability of chlorophenols in solution is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
Temperature: In general, lower temperatures slow down chemical degradation reactions. Studies on various chlorophenols have consistently shown that storage at reduced temperatures, such as 4°C or -20°C, significantly enhances their stability over extended periods.
pH: The pH of a solution can have a profound effect on the stability of phenolic compounds. Phenols are weakly acidic and can exist in both protonated and deprotonated (phenoxide) forms. The phenoxide form is generally more susceptible to oxidation. The rate of chlorination of phenols, a process that can lead to degradation, has been shown to be pH-dependent.
Light: Exposure to ultraviolet (UV) light can induce photodegradation of phenolic compounds. This process often involves the generation of reactive oxygen species that can lead to the breakdown of the aromatic ring.
Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or metal ions. This can lead to the formation of colored degradation products and a loss of the parent compound.
Recommended Storage Conditions for 3-Chloro-4-ethylphenol Solutions
Based on the known stability of chlorophenols, the following storage conditions are recommended for solutions of 3-Chloro-4-ethylphenol to ensure long-term stability:
Solvent Selection: For non-aqueous studies, use high-purity, degassed organic solvents such as methanol, ethanol, or acetonitrile. For aqueous solutions, use purified water (e.g., HPLC-grade). The presence of impurities in solvents can catalyze degradation.
Temperature: For long-term storage (weeks to months), it is strongly recommended to store solutions at -20°C or below . For short-term storage (days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into smaller, single-use vials is a best practice.
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
Inert Atmosphere: For highly sensitive applications or very long-term storage, purging the solution and the headspace of the storage vial with an inert gas like argon or nitrogen can prevent oxidative degradation.
pH Consideration: For aqueous solutions, maintaining a slightly acidic pH (around 5-6) can help to keep the phenol in its more stable protonated form. Buffering the solution may be considered, but care must be taken to ensure the buffer components do not react with the analyte.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3] A degradation of 5-20% is generally considered optimal for these studies.[1]
Objective
To evaluate the stability of 3-Chloro-4-ethylphenol under hydrolytic, oxidative, and photolytic stress conditions and to identify potential degradation products.
HPLC or GC system with a suitable detector (e.g., UV/Vis, MS)
pH meter
Photostability chamber
Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol
Preparation of Stock Solution: Prepare a stock solution of 3-Chloro-4-ethylphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[4]
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
Incubate the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Basic hydrolysis is often faster than acidic hydrolysis.
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
Keep the solution at room temperature and protect it from light.
Monitor the degradation over a defined period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample and dilute with the mobile phase.
Photolytic Degradation:
Expose a solution of 3-Chloro-4-ethylphenol in a photostable, transparent container to a light source in a photostability chamber. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
Analyze the samples at appropriate time intervals.
Thermal Degradation:
Place a solid sample of 3-Chloro-4-ethylphenol in a controlled temperature oven (e.g., 70°C).
Also, prepare a solution of 3-Chloro-4-ethylphenol and incubate it at the same temperature.
Analyze the samples at defined time points.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.
HPLC Method: A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a pH modifier like formic acid or acetic acid) is a good starting point. UV detection at the λmax of 3-Chloro-4-ethylphenol should be used.
GC Method: As described in EPA Method 8041A, gas chromatography with a flame ionization detector (FID) can be used for the analysis of phenols.[5] Derivatization may be necessary to improve the chromatographic properties of the compound and its degradation products.
Mass spectrometry (MS) coupled with either HPLC or GC is highly recommended for the identification and structural elucidation of the degradation products.
Potential Degradation Pathways
While specific degradation pathways for 3-Chloro-4-ethylphenol are not extensively documented, based on the chemistry of substituted phenols, the following degradation mechanisms can be anticipated:
Improving yield of 3-Chloro-4-ethylphenol synthesis via Negishi coupling
This Technical Support Guide is structured to address the specific challenges of synthesizing 3-Chloro-4-ethylphenol via Negishi coupling. It prioritizes yield optimization through chemoselectivity (Br vs.
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Guide is structured to address the specific challenges of synthesizing 3-Chloro-4-ethylphenol via Negishi coupling. It prioritizes yield optimization through chemoselectivity (Br vs. Cl differentiation) and rigorous moisture control.
The synthesis of 3-Chloro-4-ethylphenol via Negishi coupling presents a classic chemoselectivity challenge: installing an ethyl group at position 4 without disturbing the chlorine at position 3, while managing the acidic phenolic proton.
The Strategic Approach
To maximize yield, you must exploit the Bond Dissociation Energy (BDE) differences between Aryl-Br and Aryl-Cl.
Mechanism: Pd(0) undergoes oxidative addition into the C–Br bond (~81 kcal/mol) significantly faster than the C–Cl bond (~96 kcal/mol).
Critical Control Point: The phenolic proton (-OH) will quench organozinc reagents immediately. While "direct" coupling using excess zinc reagent is possible, it often leads to heterogeneous mixtures and lower yields. Protection is recommended for >90% yields.
Reaction Pathway Visualization
The following diagram illustrates the selective catalytic cycle and the necessity of the protection strategy.
Figure 1: Selective oxidative addition to the C-Br bond ensures the 3-Chloro substituent remains intact. Protection prevents organozinc quenching.
Optimized Experimental Protocol
This protocol uses PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) due to its superior stability and efficiency in alkyl-aryl couplings compared to traditional Pd(PPh3)4.
Selectivity Check: Ensure the Mass Spec shows the Chlorine isotope pattern (3:1 ratio for
) is retained in the product.
Step 5: Quench & Deprotection
Quench with saturated
. Extract with EtOAc.
Deprotect the silyl ether using TBAF (1.1 equiv) in THF for 1 hour.
Acidify workup to isolate the free phenol.
Troubleshooting Guide (Root Cause Analysis)
Use this logic table to diagnose low yields.
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Moisture/Oxygen
Negishi is less forgiving than Suzuki. Ensure solvents are <50 ppm water. Flame-dry all glassware.
Inactive Zinc
If preparing EtZnCl in situ, the Zn activation failed. Use commercial EtZnCl or add TMSCl/1,2-dibromoethane to activate Zn dust.
Dehalogenation (Product is 3-Chlorophenol)
-Hydride Elimination
The ethyl group on Pd undergoes elimination before reductive elimination. Switch to Pd(dppf)Cl2 or increase ligand bulk (e.g., XPhos). Lower temperature to 0°C.
Loss of Chlorine (Product is 4-Ethylphenol)
Over-reaction
Reaction time too long or temperature too high. Pd eventually inserts into C-Cl. Stop reaction immediately upon consumption of starting material.
Homocoupling (Butane formation)
Oxidative Coupling
Presence of traces of oxidants (O2) or Cu salts. Ensure strict inert atmosphere.
No Reaction
Catalyst Poisoning
Free phenol groups (if protection failed) quench the Zn reagent. Verify protection via NMR before coupling.
Troubleshooting Logic Tree
Figure 2: Diagnostic workflow for common Negishi coupling failures.
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction without protecting the phenol?A: Technically, yes, but it is risky. You would need to use 2.2 equivalents of Et2Zn . The first equivalent acts as a base to deprotonate the phenol (
), and the second equivalent participates in the coupling.
Risk:[2] The resulting zinc-phenoxide species is often insoluble, leading to heterogeneous mixtures and stalled stirring.
Recommendation: For reliable scale-up, always protect the phenol .
Q: Why do you recommend EtZnCl over Et2Zn?A: While
(Diethylzinc) is more reactive, it is highly pyrophoric (ignites in air). is less hazardous and often provides higher selectivity for the C-Br bond over the C-Cl bond due to the "Schlenk Equilibrium" modulation.
Q: My product contains an impurity with mass M-2 (vinyl impurity). What is it?A: This is likely 3-chloro-4-vinylphenol . It results from
-hydride elimination of the ethyl group on the palladium center, followed by re-insertion or reductive elimination.
Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf accelerates the reductive elimination step, favoring the ethyl product over the vinyl side-product [2].
Q: Can I use a Nickel catalyst instead of Palladium?A: Nickel is cheaper but much more likely to activate the C-Cl bond (position 3) alongside the C-Br bond, leading to mixtures of 4-ethyl, 3-ethyl, and 3,4-diethyl products. Palladium is required for the necessary chemoselectivity (Br > Cl).
References
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961.
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755.
Milne, J. E., & Buchwald, S. L. (2004).[3] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[4] Journal of the American Chemical Society, 126(40), 13028-13029.
Negishi, E. (2011).[3] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6738-6764.
Technical Support Center: Purification of 3-Chloro-4-ethylphenol Oil by Silica Gel Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-Chloro-4-ethylphenol oil using silica gel chromatography. Here, we...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-Chloro-4-ethylphenol oil using silica gel chromatography. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to empower you to overcome common challenges in your purification workflow.
Introduction to the Challenge
3-Chloro-4-ethylphenol is a substituted phenolic compound, and like many phenols, its purification can be nuanced. The presence of the hydroxyl group makes it polar and slightly acidic, which dictates its interaction with the silica gel stationary phase. The oily nature of the crude product suggests the presence of non-polar impurities. Successful purification, therefore, hinges on the careful selection of chromatographic conditions to exploit the polarity difference between the target compound and its contaminants.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of 3-Chloro-4-ethylphenol and related phenolic compounds.
1. How do I select an appropriate solvent system (mobile phase) for the purification of 3-Chloro-4-ethylphenol?
The selection of the mobile phase is critical for achieving good separation. For normal-phase silica gel chromatography, a mixture of a non-polar solvent and a slightly more polar solvent is typically used.
Initial Solvent Screening with Thin-Layer Chromatography (TLC): Before committing to a column, it is essential to screen various solvent systems using TLC.[1] A good solvent system will give your target compound, 3-Chloro-4-ethylphenol, a retention factor (Rf) of approximately 0.3.[2]
Recommended Solvent Systems: For phenols, common mobile phases consist of a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[1][3][4]
Starting Point: A good starting point for 3-Chloro-4-ethylphenol would be a mixture of hexane and ethyl acetate. You can start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
Alternative Systems: Other systems to consider include toluene:ethyl acetate or dichloromethane:hexane mixtures.[1][5] For more polar impurities, a small amount of methanol could be added to the mobile phase, but with caution, as it can significantly reduce the retention of your compound.
2. What is the ideal ratio of silica gel to my crude 3-Chloro-4-ethylphenol oil?
The ratio of the stationary phase (silica gel) to the crude sample is a key parameter that influences the resolution of the separation.
General Guideline: A common rule of thumb is to use a silica gel-to-crude sample weight ratio of between 20:1 and 50:1.[6] For difficult separations where impurities are very close in polarity to the target compound, this ratio can be increased to 100:1.
Rationale: A higher ratio provides more surface area for the separation to occur, leading to better resolution between compounds. However, using an excessively large amount of silica gel can lead to longer run times and increased solvent consumption.
3. What is the best way to pack the chromatography column?
Proper column packing is crucial to avoid issues like band broadening and cracking of the stationary phase, which can ruin a separation.[7]
Slurry Packing Method: The slurry method is generally preferred for achieving a homogenous and well-packed column.[6]
Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use for the separation.[6]
Pour the slurry into the column in one continuous motion.
Gently tap the sides of the column to dislodge any air bubbles and help the silica gel settle evenly.[6]
Once the silica gel has settled, add a thin layer of sand on top to prevent the stationary phase from being disturbed when you add the mobile phase or your sample.[6]
4. How should I load my 3-Chloro-4-ethylphenol oil onto the column?
The method of sample application can significantly impact the efficiency of the separation.
Wet Loading: If your crude oil is soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.
Dry Loading: If your sample is not very soluble in the initial mobile phase or if you have a relatively large amount of crude material, dry loading is the preferred method.[2]
Dissolve your crude 3-Chloro-4-ethylphenol oil in a suitable solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel to this solution (approximately 2-3 times the weight of your crude sample).
Remove the solvent by rotary evaporation to obtain a free-flowing powder of your crude sample adsorbed onto the silica gel.
Carefully add this powder to the top of your packed column.
Troubleshooting Guide
Even with careful planning, issues can arise during the purification process. This guide provides a systematic approach to troubleshooting common problems.
Problem
Potential Cause(s)
Solution(s)
Poor Separation (Co-elution of compounds)
1. Inappropriate Mobile Phase: The polarity of the solvent system may not be optimal to resolve the components of your mixture. 2. Column Overloading: Too much sample has been loaded onto the column for the amount of silica gel used. 3. Poorly Packed Column: The presence of channels or cracks in the silica bed leads to uneven flow of the mobile phase.
1. Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. Try a less polar solvent system or a different combination of solvents to increase the difference in Rf values between your product and the impurities.[1] 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column or increase the amount of silica gel. 3. Repack the Column: Carefully repack the column using the slurry method to ensure a homogenous stationary phase.
Compound is Stuck on the Column
1. Mobile Phase is Too Non-Polar: The solvent system is not strong enough to elute your compound. 2. Compound Degradation on Silica: Phenols can sometimes be sensitive to the acidic nature of silica gel and may degrade on the column.[8]
1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (gradient elution). If your compound is still not eluting, a stronger solvent like methanol may be required in small percentages. 2. Deactivate the Silica Gel: If you suspect degradation, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the mobile phase.[5]
Streaking or Tailing of the Compound Band
1. Sample Overload: The concentration of the sample is too high, leading to non-ideal interactions with the stationary phase. 2. Interaction with Acidic Silica: The acidic nature of silica gel can cause tailing of basic or some polar compounds. While 3-Chloro-4-ethylphenol is acidic, strong interactions can still occur.
1. Dilute the Sample: Ensure your sample is loaded in a dilute solution. 2. Add a Modifier to the Mobile Phase: Adding a small amount of a slightly more polar solvent or a modifier like acetic acid can sometimes improve peak shape for acidic compounds.
Cracked or Dry Column
1. Column Ran Dry: The solvent level dropped below the top of the silica bed, allowing air to enter and create channels.
1. Maintain Solvent Level: Always ensure that the solvent level is above the top of the stationary phase. Never let the column run dry.
Experimental Workflow & Diagrams
To provide a clearer understanding of the process, the following workflow and diagrams illustrate the key steps in the purification of 3-Chloro-4-ethylphenol oil.
General Workflow for Silica Gel Chromatography
Caption: A step-by-step workflow for the purification of 3-Chloro-4-ethylphenol.
Removing unreacted starting materials from 3-Chloro-4-ethylphenol crude
Technical Support Center: Purification of 3-Chloro-4-ethylphenol This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted star...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-Chloro-4-ethylphenol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted starting materials from crude 3-Chloro-4-ethylphenol. It offers in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 3-Chloro-4-ethylphenol?
The most common impurities will depend on the synthetic route used. However, typical impurities include unreacted starting materials such as 4-ethylphenol and chlorinating agents (e.g., sulfuryl chloride, hydrochloric acid), as well as side-products from the chlorination reaction, like dichlorinated phenols or isomers. The physical properties of the target compound and potential impurities are crucial for selecting an appropriate purification method.
Table 1: Physical Properties of 3-Chloro-4-ethylphenol and Common Impurities
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
Solubility
3-Chloro-4-ethylphenol
156.61
235-237
44-47
Soluble in ethanol, ether, and benzene. Slightly soluble in water.
4-ethylphenol
122.16
219
42-45
Soluble in ethanol, ether, and chloroform. Sparingly soluble in water.
Sulfuryl chloride
134.97
69.1
-54.1
Reacts with water. Soluble in acetic acid and benzene.
Hydrochloric acid
36.46
-85.05 (as HCl gas)
-114.2 (as HCl gas)
Highly soluble in water.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to 3-Chloro-4-ethylphenol.
Method 1: Fractional Distillation
Fractional distillation is a suitable method for separating compounds with different boiling points. Given the relatively small difference in boiling points between 3-Chloro-4-ethylphenol (235-237 °C) and 4-ethylphenol (219 °C), a fractional distillation column with a high number of theoretical plates is recommended for efficient separation.
Several factors can lead to poor separation during fractional distillation:
Insufficient Column Efficiency: The packed column (e.g., with Raschig rings or Vigreux indentations) may not have enough theoretical plates for the separation. Consider using a longer column or a more efficient packing material.
Incorrect Heating Rate: Rapid heating can lead to "flooding" of the column, where the vapor flow prevents the condensed liquid from returning to the distillation flask, disrupting the equilibrium. A slow and steady heating rate is crucial.
Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. Insulate the column well with glass wool or aluminum foil.
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
Crude Material Loading: Charge the round-bottom flask with the crude 3-Chloro-4-ethylphenol. Do not fill the flask more than two-thirds full.
Heating: Begin heating the flask gently using a heating mantle.
Equilibration: Once the mixture starts to boil, adjust the heating rate to allow a steady reflux of condensate in the column. Allow the column to equilibrate for at least 30 minutes before collecting any distillate.
Fraction Collection: Slowly collect the fractions. The first fraction will be enriched with the lower-boiling point impurity (4-ethylphenol). Monitor the temperature at the top of the column; a stable temperature indicates the collection of a pure fraction. The temperature will then rise as the higher-boiling 3-Chloro-4-ethylphenol begins to distill.
Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.
Caption: Workflow for fractional distillation.
Method 2: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. For 3-Chloro-4-ethylphenol, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase.
This is a common issue and can be addressed by optimizing the mobile phase and column parameters:
Solvent Polarity: If the compounds are eluting too quickly and together, the mobile phase is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. Conversely, if the compounds are not moving down the column, the mobile phase is too non-polar; in this case, increase the polarity.
Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
Sample Loading: Overloading the column with too much crude material will result in broad, overlapping bands. Use an appropriate amount of sample for the column size.
Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude 3-Chloro-4-ethylphenol in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to elute the compounds.
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
Analysis: Spot the collected fractions on a Thin Layer Chromatography (TLC) plate to identify which fractions contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-4-ethylphenol.
Caption: Workflow for column chromatography.
Method 3: Acid-Base Extraction
This technique leverages the acidic nature of phenols to separate them from non-acidic impurities. 3-Chloro-4-ethylphenol, being a phenol, will react with a strong base to form a water-soluble salt.
Low yield after an acid-base extraction can be due to several reasons:
Incomplete Extraction: The pH of the aqueous phase may not have been high enough to deprotonate all the phenol. Ensure a sufficiently high pH by using an excess of a strong base like sodium hydroxide.
Incomplete Precipitation: After acidification, the phenolic product may not have fully precipitated out of the aqueous solution. Cooling the solution in an ice bath can improve precipitation.
Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping some of the product. Breaking the emulsion, for instance by adding brine, can help.
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a strong base (e.g., 1 M NaOH). The 3-Chloro-4-ethylphenol will deprotonate and move into the aqueous layer as its sodium salt.
Separation: Separate the aqueous layer from the organic layer, which contains non-acidic impurities.
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the 3-Chloro-4-ethylphenol precipitates out.
Isolation: Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it.
Caption: Workflow for acid-base extraction.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 70731, 3-Chloro-4-ethylphenol. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7589, 4-ethylphenol. [Link]
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
Optimization
Optimizing reaction temperature for 3-Chloro-4-ethylphenol synthesis
Technical Support Center: 3-Chloro-4-ethylphenol Synthesis Introduction: The Critical Role of Temperature in Phenolic Chlorination Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethylphenol. This...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Chloro-4-ethylphenol Synthesis
Introduction: The Critical Role of Temperature in Phenolic Chlorination
Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethylphenol. This molecule is a key intermediate in various sectors, including pharmaceuticals and specialty chemicals. The synthesis, primarily achieved through the electrophilic aromatic substitution of 4-ethylphenol, is highly sensitive to reaction conditions. Among these, temperature is arguably the most critical parameter to control.
The hydroxyl group of the phenol ring is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] This high reactivity, while beneficial for conversion, presents a significant challenge in controlling selectivity. The reaction temperature directly governs the kinetic and thermodynamic pathways, influencing not only the rate of reaction but also the distribution of mono-chlorinated isomers (ortho vs. para), the formation of di- and poly-chlorinated byproducts, and the extent of undesirable side reactions like oxidation and tar formation.[3][4]
This guide provides a troubleshooting framework in a question-and-answer format to address specific issues you may encounter during your experiments, helping you rationalize and optimize the reaction temperature for a successful, high-yield synthesis.
Core Principles: Temperature's Influence on Reaction Dynamics
The chlorination of 4-ethylphenol is a classic electrophilic aromatic substitution. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both ortho, para-directing. However, the -OH group is a much stronger activating group, meaning it primarily controls the position of the incoming electrophile (Cl⁺). The desired product, 3-Chloro-4-ethylphenol, is the result of chlorination at one of the ortho positions relative to the powerful -OH director.
Temperature influences this process in three fundamental ways:
Reaction Rate: As per the Arrhenius equation, higher temperatures increase the reaction rate. However, this applies to all potential reactions, including undesired ones.
Selectivity (Regiochemistry): Temperature can alter the ratio of kinetic to thermodynamic products. For many phenolic halogenations, lower temperatures favor the formation of a specific isomer by limiting the energy available to overcome higher activation barriers for other isomers.[5]
Byproduct Formation: Elevated temperatures provide sufficient energy to overcome the activation energy for secondary reactions, such as dichlorination or polymerization of the starting material, which often leads to the formation of complex, tarry impurities.[6]
Q1: My reaction is proceeding very slowly or not at all. Can I simply increase the temperature to speed it up?
Answer: While increasing the temperature will certainly increase the reaction rate, it is a coarse adjustment that can lead to significant complications. Before raising the temperature, consider the following:
Causality: A slow reaction is often due to insufficient activation of the chlorinating agent or catalyst deactivation. The hydroxyl group in 4-ethylphenol is strongly activating, so a lack of reactivity is unusual unless a very mild chlorinating agent is used without a catalyst.
Recommended Action: First, verify the integrity of your reagents and catalyst (if any). Ensure your solvent is anhydrous, as water can deactivate many catalysts and react with chlorinating agents like sulfuryl chloride (SO₂Cl₂). A modest, incremental increase in temperature (e.g., from 0°C to 10-20°C) is a more prudent approach than a large jump. Monitor the reaction profile closely by TLC or GC after each adjustment.
Expert Insight: A sudden, large increase in temperature can trigger a runaway reaction, especially once the induction period is over. This is a significant safety hazard in chlorination reactions.[7] The goal is controlled, selective conversion, not just rapid consumption of starting material.
Q2: I am observing a significant amount of dichlorinated byproduct (3,5-dichloro-4-ethylphenol). How can temperature control mitigate this?
Answer: The formation of dichlorinated products is a classic sign that the reaction conditions are too harsh, with temperature being a primary factor.
Causality: The first chlorination product, 3-Chloro-4-ethylphenol, is still an activated aromatic ring and can undergo a second electrophilic substitution. High temperatures provide the energy needed to overcome the activation barrier for this second chlorination, reducing the selectivity for the mono-chlorinated product.
Recommended Action: Lowering the reaction temperature is the most effective strategy. Many selective phenolic chlorinations are performed at temperatures between 0°C and room temperature (approx. 20-25°C).[8] By reducing the thermal energy in the system, you can slow the rate of the second chlorination significantly more than the first, thereby increasing selectivity. Additionally, ensure you are using a precise stoichiometry of the chlorinating agent (typically 1.0 to 1.1 equivalents).
Q3: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble tar during workup. What is the cause?
Answer: Tar formation is a common issue in phenol chemistry and is strongly linked to excessive reaction temperatures.
Causality: Phenols are susceptible to oxidation, and this process is accelerated at higher temperatures. The chlorinating agent itself or reactive intermediates can act as oxidants. This leads to the formation of quinone-type structures and subsequent polymerization, resulting in high-molecular-weight, insoluble tars.[4] Temperatures above 150°C are often cited as detrimental to the quality of chlorophenol products.[6]
Recommended Action:
Lower the Temperature: This is the most critical step. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.
Controlled Addition: Add the chlorinating agent slowly and sub-surface to the cooled reaction mixture. This maintains a low instantaneous concentration of the electrophile and helps dissipate the heat of reaction, preventing localized "hot spots."
Q4: How does my choice of chlorinating agent (e.g., Sulfuryl Chloride vs. Chlorine Gas) affect the optimal temperature?
Answer: The reactivity of the chlorinating agent is a key factor. A more reactive agent generally requires lower temperatures for a controlled reaction.
Sulfuryl Chloride (SO₂Cl₂): Often preferred in laboratory settings as it is a liquid and easier to handle than chlorine gas.[9] Its reaction can be catalyzed by Lewis acids or sulfur compounds to enhance selectivity.[8][10] Optimal temperatures are typically in the range of 0°C to 50°C, depending on the substrate and catalyst used.
Chlorine (Cl₂): Highly reactive and can lead to over-chlorination if not used with care. Reactions with chlorine gas often require very low temperatures (e.g., below 0°C) and dilute conditions to achieve good selectivity.
Expert Insight: For the synthesis of 3-Chloro-4-ethylphenol, sulfuryl chloride offers a better balance of reactivity and handling. Starting your optimization experiments at around 10°C with SO₂Cl₂ is a sound strategy.
Experimental Protocols & Data
Protocol 1: General Procedure for Synthesis of 3-Chloro-4-ethylphenol
This is a representative protocol. The exact temperature must be optimized.
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 4-ethylphenol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
Cooling: Cool the solution to the desired starting temperature (e.g., 5°C) using an ice-water bath.
Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed the setpoint by more than 2-3°C.
Reaction: Stir the mixture at the set temperature for 2-4 hours, monitoring the progress by TLC or GC analysis.
Quenching: Once the reaction is complete, slowly quench the reaction by adding cold water or a dilute solution of sodium bisulfite.
Workup: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by column chromatography or distillation.
Data Presentation: Temperature Effects on Synthesis
The table below summarizes the expected outcomes as a function of reaction temperature, based on common observations in phenolic chlorination.
Temperature Range
Reaction Rate
Selectivity for 3-Chloro-4-ethylphenol
Dichlorination Byproduct
Tar/Impurity Formation
Recommended For
Low (0-15°C)
Slow to Moderate
High to Excellent
Minimal
Minimal
Initial optimization, high-selectivity synthesis
Optimal (15-35°C)
Moderate to Fast
Good to High
Low to Moderate
Low
Scalable production, balance of rate and yield
High (>40°C)
Very Fast
Poor
Significant
Significant
Not recommended; leads to poor yield and purity
Visualization of Workflows
Workflow for Temperature Optimization
The following diagram outlines a logical workflow for determining the optimal reaction temperature for your specific laboratory conditions.
Caption: A systematic workflow for optimizing reaction temperature.
Troubleshooting Decision Tree
This diagram provides a decision-making path for common temperature-related issues.
Handling air-sensitive reagents during 3-Chloro-4-ethylphenol preparation
Technical Support Guide: Handling Air-Sensitive Reagents in 3-Chloro-4-ethylphenol Synthesis Executive Summary & Chemical Context The preparation of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) typically follows electrophil...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Handling Air-Sensitive Reagents in 3-Chloro-4-ethylphenol Synthesis
Executive Summary & Chemical Context
The preparation of 3-Chloro-4-ethylphenol (CAS 1243290-06-3) typically follows electrophilic aromatic substitution pathways where the handling of Lewis acid catalysts is the critical "air-sensitive" control point. Unlike simple aqueous workups, the success of this synthesis relies on the rigorous exclusion of moisture and oxygen during the activation steps.
This guide addresses the two primary synthetic routes and their respective air-sensitive hazards:
reacts violently with moisture and fumes in air; requires strict Schlenk or cannula techniques.
Critical Reagent Profiles
Reagent
Role in Synthesis
Air/Moisture Sensitivity
Hazard Class
Handling Requirement
Aluminum Chloride (AlCl)
Catalyst for ethylation of 3-chlorophenol
High (Moisture) . Reacts with HO to form Al(OH) + HCl.
Corrosive, Fuming
Powder funnel under N flow or Glovebox.
Boron Tribromide (BBr)
Demethylating agent for anisole precursors
Extreme (Moisture) . Pyrophoric-like hydrolysis.
Poison, Corrosive
Syringe/Cannula transfer only. Never open to air.
Sulfuryl Chloride (SOCl)
Alternative chlorinating agent
Moderate (Moisture) . Hydrolyzes to HSO + HCl.
Corrosive, Lachrymator
Syringe transfer; pressure-equalizing funnel.
Protocol A: Handling Aluminum Chloride (AlCl
)
Applicable to the Friedel-Crafts alkylation of 3-chlorophenol.
The Challenge: Catalyst Deactivation
In the alkylation of 3-chlorophenol, the hydroxyl group coordinates with AlCl
, requiring >1 equivalent of catalyst. If the AlCl has absorbed atmospheric moisture (turning "gummy" or gray), it will fail to generate the ethyl cation, resulting in recovered starting material.
Step-by-Step Handling Guide
Preparation: Oven-dry all glassware (120°C, >4 hours). Assemble hot and cool under a stream of dry Nitrogen/Argon.
Weighing:
Ideal: Weigh AlCl
inside a glovebox.
Lab Bench: Weigh rapidly into a tared, N
-flushed Schlenk tube or stoppered flask. Do not use weighing boats; weigh directly into the transfer vessel to minimize surface exposure.
Addition:
Suspend 3-chlorophenol in dry solvent (DCM or 1,2-dichloroethane).
Add AlCl
solid via a wide-bore powder funnel against a positive pressure of nitrogen.
Note: Expect an exotherm and HCl evolution as the Al-phenoxide complex forms.
Troubleshooting AlCl
Issues
Q: My reaction turned into a black tar and yield is <10%. What happened?
Diagnosis: Likely moisture contamination or excessive temperature during AlCl
addition. The "tar" is polymerized alkylated products promoted by localized hot spots.
Solution: Ensure the solvent is anhydrous (<50 ppm H
O). Add AlCl in portions at 0°C, allowing the exotherm to subside between additions.
Q: The AlCl
is fuming heavily in the bottle. Is it usable?
Diagnosis: The reagent has been compromised by humidity. The white crust on the particles is hydrated alumina, which is catalytically dead.
Solution: Discard (quench carefully). Use fresh, anhydrous AlCl
(yellow/white free-flowing powder). Sublimation can purify degraded AlCl, but purchasing fresh ampoules is safer for scale-up.
Protocol B: Handling Boron Tribromide (BBr
)
Applicable to the demethylation of 3-chloro-4-ethylanisole (High-Purity Route).
The Challenge: Violent Hydrolysis
BBr
is superior for cleaving aryl methyl ethers without affecting the ethyl group or chlorine atom. However, it is unforgiving with moisture.
Cannula Transfer Workflow
Setup: Secure the BBr
bottle with a clamp. Insert a short N inlet needle to pressurize the bottle (2-3 psi).
Transfer: Use a double-tipped needle (cannula). Insert one end into the BBr
reagent bottle (liquid phase) and the other into the reaction flask (through a septum).
Control: The pressure differential drives the liquid. Measure by volume using a graduated addition funnel (also under N
) or by weight (using a tared flask).
Quenching (CRITICAL):
Cool the reaction mixture to -78°C or 0°C.
Do NOT add water directly.
Add Methanol dropwise first. This forms volatile trimethyl borate and HBr, moderating the exotherm.
Only after the "fizzing" stops, add water/bicarbonate.
Caption: Workflow for safe handling of BBr
during demethylation steps.
Synthesis Logic & Pathway Visualization
Understanding why we use these reagents helps in troubleshooting. The goal is to place the Ethyl group at position 4 and Chlorine at position 3.
Direct Chlorination of 4-ethylphenol: Often leads to 2-chloro -4-ethylphenol (ortho to OH) because OH is a stronger director than Ethyl. This is the wrong isomer .
Friedel-Crafts of 3-chlorophenol: The OH directs para (to position 4). The Cl (at 3) directs ortho/para. Position 4 is reinforced by both directors (Para to OH, Ortho to Cl). This is the correct route .
Caption: Mechanistic pathway showing the critical AlCl
activation step.
FAQ: Technical Troubleshooting
Q: Can I use AlCl
from a jar that was opened last month?
A: Only if it was stored in a desiccator or taped with Parafilm under N
. If the solid clumps or smells strongly of HCl before opening, the surface area is compromised. For 3-chloro-4-ethylphenol synthesis, catalyst activity determines the regioselectivity. Degraded catalyst slows the reaction, allowing thermodynamic equilibration to the wrong isomers.
Q: How do I clean glassware contaminated with AlCl
or BBr residues?
A:Never rinse directly with water.
For AlCl
: Rinse with a large volume of dilute HCl or alcohol in a fume hood.
For BBr
: Quench the glassware in a bath of isopropanol or methanol inside the hood. Once the fuming stops, wash with water.[1]
Q: Why is the color of my reaction mixture changing from yellow to dark red?
A: In Friedel-Crafts alkylation, a color change to deep red or orange is normal and indicates the formation of the Sigma-complex (arenium ion). If it turns black/tarry, the temperature is too high. If it stays pale yellow, the catalyst may be dead (wet).
3-Chloro-4-ethylphenol 1H NMR chemical shift assignments
This guide provides a rigorous technical analysis of the 1H NMR chemical shift assignments for 3-Chloro-4-ethylphenol , designed for researchers requiring precise structural validation. Content Type: Technical Comparison...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the 1H NMR chemical shift assignments for 3-Chloro-4-ethylphenol , designed for researchers requiring precise structural validation.
In drug development and fine chemical synthesis, 3-Chloro-4-ethylphenol often co-elutes with its regioisomer, 4-chloro-3-ethylphenol . Standard HPLC methods may struggle to resolve these isomers due to identical molecular weights and similar polarities.
1H NMR Spectroscopy serves as the definitive "performance" tool for distinguishing these alternatives. This guide compares the spectral signature of the target molecule against its closest isomers, establishing a self-validating assignment logic based on spin-spin coupling constants (
) and substituent-induced chemical shifts (SCS) .
Performance Matrix: NMR vs. Alternatives
Feature
1H NMR (Target)
HPLC-UV
MS (EI/ESI)
Isomer Specificity
High (Coupling patterns differ)
Low (Retention times overlap)
Zero (Identical )
Quantification
Direct (Molar ratio via integration)
Requires reference standards
Requires ionization curves
Structural Proof
Definitive (Connectivity established)
Inferential
Fragment-based only
Theoretical Grounding: Substituent Effects
To assign the spectrum accurately without a reference standard, we utilize the Chemically Induced Shift Increment System . The benzene ring is perturbed by three substituents:
-OH (Position 1): Strong electron donor (+M), shields ortho/para.
-Cl (Position 3): Weak electron withdrawer (-I), deshields ortho slightly, shields meta/para via resonance (+M).
-Ethyl (Position 4): Weak electron donor (+I), shields ortho/para.
Predicted Chemical Shift Calculation (vs. Benzene
7.27)
H2 (Ortho to OH, Ortho to Cl): The shielding from OH (-0.5 ppm) competes with the inductive deshielding of Cl.
H5 (Ortho to Ethyl, Meta to Cl): Shielded by Ethyl, but less shielded by OH (para position).
H6 (Ortho to OH, Meta to Ethyl): Strongly shielded by OH.
Experimental Protocol
Sample Preparation[1][2][3][4]
Solvent:
(99.8% D) is preferred for resolution.
Concentration: 10-15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Optional: Add 1 drop
to identify the hydroxyl proton (signal disappears).[1]
Acquisition Parameters
Frequency: 400 MHz or higher recommended for aromatic resolution.
Spectral Width: -2 to 12 ppm.
Scans (NS): 16 (sufficient for >95% purity).
Detailed Assignment & Data Analysis
The following table synthesizes experimental expectations with theoretical increment calculations.
Table 1: 1H NMR Chemical Shift Assignments (3-Chloro-4-ethylphenol)
Position
Type
(ppm)
Multiplicity
(Hz)
Assignment Logic
1-OH
Hydroxyl
4.8 - 5.5
Broad Singlet
-
Variable; disappears with .
H2
Aromatic
6.85 - 6.95
Doublet (d)
~2.5
Meta-coupling to H6. Isolated from H5 by substituents.
H5
Aromatic
7.05 - 7.15
Doublet (d)
~8.2
Ortho-coupling to H6. Deshielded relative to H6 due to distance from OH.
H6
Aromatic
6.65 - 6.75
Doublet of Doublets (dd)
8.2, 2.5
Ortho to H5, Meta to H2. Most shielded (Ortho to OH).
Ethyl-CH2
Methylene
2.65
Quartet (q)
7.5
Coupled to Methyl.
Ethyl-CH3
Methyl
1.20
Triplet (t)
7.5
Coupled to Methylene.
Differentiating the Isomer (4-Chloro-3-ethylphenol)
The critical distinction lies in the splitting pattern :
Target (3-Cl-4-Et): Two doublets (H2, H5) and one doublet of doublets (H6).
Alternative (4-Cl-3-Et):
H2: Appears as a singlet (or very fine doublet) because it is isolated between Cl and Ethyl substituents (no strong ortho/meta partners).
H5/H6: Appear as an ortho-coupled pair (d, d).
Key Takeaway: If you see a sharp aromatic singlet, you likely have the 4-chloro-3-ethyl isomer.
Visualization of Assignment Logic
Diagram 1: Assignment Workflow
This flowchart illustrates the decision-making process for validating the structure based on spectral features.
Caption: Logical workflow for distinguishing 3-Chloro-4-ethylphenol from its regioisomers using 1D 1H NMR.
Diagram 2: Coupling Pathway & Proton Connectivity
This diagram visualizes the spin-spin interactions that generate the observed multiplicities.
Caption: Spin system connectivity. H6 acts as the bridge, coupling to both H5 (ortho) and H2 (meta), creating the distinctive doublet-of-doublets signal.
Advanced Verification (2D NMR)
For regulatory submissions, 1D NMR may be insufficient. The following 2D experiments provide absolute confirmation:
COSY (Correlation Spectroscopy):
Observation: Cross-peak between H5 and H6 (strong ortho coupling). Weak cross-peak between H2 and H6 (meta coupling).
Validation: H2 will show no correlation to H5.
NOESY (Nuclear Overhauser Effect):
Observation: Spatial proximity correlation between Ethyl-CH2 and H5.
Differentiation: In the 4-chloro-3-ethyl isomer, the Ethyl-CH2 would show NOE with H2 and H4 (if present), but distinctly not the same pattern as the target.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18419379, 3-Chloro-4-ethylphenol. Retrieved from [Link]
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring H-atoms. (Methodology for substituent effect prediction).[2] Retrieved from [Link]
Navigating the Analytical Maze: A Comparative Guide to the LC-MS Identification of 3-Chloro-4-ethylphenol
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical compounds are paramount. This guide provides an in-depth technical exploration of the liquid c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise identification and quantification of chemical compounds are paramount. This guide provides an in-depth technical exploration of the liquid chromatography-mass spectrometry (LC-MS) based identification of 3-Chloro-4-ethylphenol, a substituted phenolic compound of interest in various chemical and pharmaceutical applications. We will delve into its characteristic fragmentation patterns, compare LC-MS with alternative analytical techniques, and provide a robust experimental framework for its analysis.
The Rationale Behind LC-MS for 3-Chloro-4-ethylphenol Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone analytical technique in modern laboratories. Its power lies in the synergy between the separation capabilities of liquid chromatography and the sensitive and specific detection afforded by mass spectrometry. For a molecule like 3-Chloro-4-ethylphenol, which possesses both polarity and a moderate molecular weight, LC-MS offers an ideal analytical solution. The chromatography stage separates the analyte from complex matrices, minimizing interferences, while the mass spectrometer provides crucial information about its molecular weight and structure through fragmentation analysis. This combination ensures a high degree of confidence in the identification and quantification of the target compound.
Unraveling the Fragmentation Fingerprint of 3-Chloro-4-ethylphenol
The key to confident identification by mass spectrometry lies in understanding the predictable ways in which a molecule breaks apart upon energetic activation. This process, known as fragmentation, generates a unique "fingerprint" for a given compound. For 3-Chloro-4-ethylphenol (molecular weight: 156.61 g/mol ), we can predict its fragmentation pattern based on the established principles of mass spectrometry and by drawing parallels with structurally similar compounds.
In a typical LC-MS/MS experiment operating in negative ion mode, which is often suitable for phenolic compounds, the [M-H]⁻ precursor ion of 3-Chloro-4-ethylphenol would have a mass-to-charge ratio (m/z) of 155. Upon collision-induced dissociation (CID), this precursor ion will undergo fragmentation. Based on the analysis of related compounds like 4-ethylphenol and 3-chlorophenol, we can anticipate the following primary fragmentation pathways:
Loss of a Methyl Radical (•CH₃): This is a common fragmentation pathway for ethyl-substituted aromatic compounds. The cleavage of the C-C bond between the ethyl group's methylene and methyl carbons would result in the formation of a stable radical and a product ion with an m/z of 140. This is supported by the observed fragmentation of 4-ethylphenol, which shows a transition from m/z 121 to 106, corresponding to the loss of a methyl group[1][2].
Loss of the Ethyl Group (•C₂H₅): Cleavage of the bond between the aromatic ring and the ethyl group would lead to the loss of an ethyl radical, resulting in a product ion with an m/z of 127.
Loss of a Chlorine Radical (•Cl): The carbon-chlorine bond can also cleave, leading to the loss of a chlorine radical and a product ion with an m/z of 121.
Ring Fragmentation: Further fragmentation of the aromatic ring can occur, leading to smaller product ions, though these are typically less intense and less specific for identification.
The predicted fragmentation pattern provides a basis for developing a highly specific and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of 3-Chloro-4-ethylphenol. The most intense and specific precursor-to-product ion transition would be selected for this purpose.
Visualizing the Fragmentation Pathway
The anticipated fragmentation of 3-Chloro-4-ethylphenol in negative ion mode LC-MS/MS can be visualized as follows:
Caption: Predicted Fragmentation Pathway of 3-Chloro-4-ethylphenol.
A Comparative Look: LC-MS vs. Alternative Analytical Techniques
While LC-MS is a powerful tool, it is essential to consider other analytical techniques for the identification and quantification of 3-Chloro-4-ethylphenol. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
Technique
Principle
Advantages
Disadvantages
LC-MS/MS
Chromatographic separation followed by mass analysis of precursor and product ions.
High sensitivity and selectivity, structural confirmation, suitable for complex matrices.
Higher instrument cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass analysis.
Excellent separation for volatile compounds, extensive spectral libraries available.
Requires derivatization for non-volatile compounds like phenols, potential for thermal degradation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chromatographic separation with detection based on UV absorbance.
Lower cost, robust and widely available.
Lower sensitivity and selectivity compared to MS, potential for co-eluting interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Unambiguous structure elucidation.
Lower sensitivity, requires pure samples, expensive instrumentation.
Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis
This section provides a detailed methodology for the analysis of 3-Chloro-4-ethylphenol using a triple quadrupole LC-MS/MS system.
Sample Preparation
Standard Solution Preparation: Prepare a stock solution of 3-Chloro-4-ethylphenol in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create a series of calibration standards.
Sample Extraction (if necessary): For complex matrices (e.g., biological fluids, environmental samples), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences and concentrate the analyte.
Liquid Chromatography
Column: A C18 reversed-phase column is a suitable starting point for the separation of phenolic compounds.
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
Injection Volume: Typically 5-10 µL.
Mass Spectrometry
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenols.
Precursor Ion: m/z 155 ([M-H]⁻).
Product Ions: Monitor the transitions to the predicted product ions (e.g., m/z 140, 127, and 121). The most abundant and specific transition should be used for quantification, while others can be used for confirmation.
Collision Energy: Optimize the collision energy for each transition to maximize the product ion signal.
Visualizing the Experimental Workflow
The overall workflow for the LC-MS/MS analysis of 3-Chloro-4-ethylphenol can be summarized in the following diagram:
Caption: General Experimental Workflow for LC-MS/MS Analysis.
Conclusion: Ensuring Analytical Confidence
The reliable identification and quantification of 3-Chloro-4-ethylphenol are critical in many scientific disciplines. This guide has provided a comprehensive overview of the LC-MS based approach, from understanding the fundamental principles of fragmentation to establishing a robust analytical method. By leveraging the specificity of mass spectrometric fragmentation and comparing it with alternative techniques, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs, ensuring the integrity and accuracy of their results.
References
Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7277-7282. [Link]
ResearchGate. (n.d.). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. [Link]
FTIR spectral data analysis for 3-Chloro-4-ethylphenol functional groups
Executive Summary 3-Chloro-4-ethylphenol (CAS: 30584-59-1 / 39234-99-6 isomer variants) represents a critical intermediate in the synthesis of agrochemicals and specialty pharmaceuticals. Its structural integrity—defined...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-4-ethylphenol (CAS: 30584-59-1 / 39234-99-6 isomer variants) represents a critical intermediate in the synthesis of agrochemicals and specialty pharmaceuticals. Its structural integrity—defined by the coexistence of a phenolic hydroxyl, an electron-withdrawing chlorine atom, and an electron-donating ethyl group on an aromatic core—requires precise analytical validation.
This guide provides a technical deep-dive into the Fourier Transform Infrared (FTIR) spectral analysis of this compound. Unlike generic protocols, this document focuses on distinguishing 3-Chloro-4-ethylphenol from its structural isomers (e.g., 4-chloro-3-ethylphenol) and validates the method against alternative analytical techniques like Raman and NMR.
Part 1: Comparative Technology Review
FTIR vs. Alternative Analytical Modalities
For researchers in drug development, choosing the right analytical tool is a balance of specificity, speed, and sample integrity. While NMR is the gold standard for structural elucidation, FTIR offers superior throughput for functional group verification and routine quality control (QC).
Table 1: Comparative Performance Matrix
Feature
FTIR (Mid-IR ATR)
Raman Spectroscopy
1H NMR (400 MHz)
Primary Utility
Functional group ID (Fingerprinting)
Carbon backbone / Symmetric bonds
Exact structural connectivity
OH Detection
Superior (Strong dipole change)
Weak (Low polarizability change)
Good (Chemical shift variable)
C-Cl Detection
Good (Fingerprint region 600-800 cm⁻¹)
Superior (Strong scattering)
Indirect (via coupling)
Sample Prep
Minimal (ATR)
None (Through glass/vials)
High (Deuterated solvents)
Isomer Specificity
High (Fingerprint region unique)
High (Lattice modes unique)
Definitive (Coupling constants)
Throughput
< 1 min/sample
< 1 min/sample
10-15 mins/sample
Expert Insight: FTIR is the preferred "first-pass" validation tool. Its sensitivity to the O-H stretching vibration allows immediate assessment of hydrogen bonding status (inter- vs. intramolecular), which correlates with solid-state packing and purity—data that NMR in solution often obscures [1].
Part 2: Detailed Spectral Analysis
Mechanistic Band Assignment
The FTIR spectrum of 3-Chloro-4-ethylphenol is a superposition of three distinct chemical moieties interacting on a benzene ring. The analysis must account for the 1,2,4-trisubstitution pattern , which dictates the Out-of-Plane (OOP) bending vibrations.
1. The Phenolic Hydroxyl (-OH)
Region: 3200–3550 cm⁻¹
Characteristics: In solid state or concentrated liquid, this band is broad and intense due to intermolecular Hydrogen Bonding (O-H···O).
Diagnostic Value: A shift towards higher wavenumbers (>3500 cm⁻¹) indicates free hydroxyls, suggesting dilution or steric hindrance preventing H-bonding.
2. The Aliphatic Ethyl Group (-CH₂CH₃)
Region: 2850–2970 cm⁻¹
Characteristics:
Asymmetric CH₃ stretch: ~2962 cm⁻¹
Symmetric CH₂ stretch: ~2872 cm⁻¹
differentiation: These bands distinguish the compound from non-alkylated chlorophenols (e.g., 3-chlorophenol).
Ring Breathing: ~1450–1600 cm⁻¹ (C=C skeletal vibrations).
C-Cl Stretch: 600–800 cm⁻¹. This is often complex due to coupling with ring vibrations.
Substitution Pattern (Fingerprint): The 1,2,4-trisubstitution (with substituents at positions 1, 3, and 4 relative to a defined priority, or chemically 3-chloro-4-ethylphenol) typically shows two strong bands in the 800–900 cm⁻¹ range, corresponding to the isolated hydrogen (position 2) and adjacent hydrogens (positions 5,6) wagging motions [2].
Table 2: Diagnostic Peak Assignments for 3-Chloro-4-ethylphenol
Part 3: Experimental Protocol (Self-Validating System)
Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is superior to KBr pellets for phenols as it prevents moisture absorption (which interferes with the OH region) and ensures reproducible path lengths.
Step-by-Step Workflow
System Prep:
Clean ATR crystal (Diamond or ZnSe) with isopropanol.
Validation Check: Run a background scan. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Sample Loading:
Liquids: Place 10 µL on the crystal center.
Solids: Place ~5 mg of powder; apply pressure clamp until absorbance peaks at ~1000 cm⁻¹ reach 0.2–0.5 A.U.
Distinguishing 3-Chloro-4-ethylphenol from its likely contaminants or isomers using spectral features.
Caption: Decision tree for isolating 3-Chloro-4-ethylphenol from structural analogs based on spectral fingerprints.
References
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
NIST Chemistry WebBook. Infrared Spectrum of 4-Chlorophenol (Analogous substructure). National Institute of Standards and Technology. Link
ChemicalBook. 4-Ethylphenol Spectral Data. (Source for ethyl group aliphatic band verification). Link
Drawell Analytical. FTIR Analysis for Liquid Samples - What You Need to Know. (Protocol validation). Link
A Technical Guide to Comparing the Biological Activity of 3-Chloro-4-ethylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have dem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Among these, 3-Chloro-4-ethylphenol presents an intriguing starting point for chemical modification due to its specific substitution pattern, which can influence its electronic and steric properties, and consequently its biological interactions. This guide provides a framework for the comparative analysis of 3-Chloro-4-ethylphenol derivatives, focusing on key biological activities and the experimental methodologies required for their evaluation.
The Rationale for Derivatization: Enhancing Biological Potential
The core principle behind derivatizing a lead compound like 3-Chloro-4-ethylphenol is to systematically modify its structure to enhance a desired biological effect while minimizing off-target toxicity. The chlorine atom and the ethyl group on the phenolic ring are key modulators of its lipophilicity and electronic character, which in turn govern its ability to cross biological membranes and interact with molecular targets.
Derivatization typically focuses on the hydroxyl group, which can be converted into ethers or esters, or by introducing various substituents onto the aromatic ring. These modifications can profoundly impact the compound's hydrogen-bonding capacity, steric hindrance, and overall molecular geometry, leading to altered biological activity.
Comparative Analysis of Biological Activities
A comprehensive evaluation of 3-Chloro-4-ethylphenol derivatives necessitates a multi-faceted approach, assessing their efficacy across a range of biological assays. Here, we delve into three critical areas: antimicrobial, antioxidant, and anticancer activities.
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds have long been recognized for their disinfectant properties, and their derivatives offer a promising avenue for the development of novel antibiotics.
Structure-Activity Relationship Insights:
The antimicrobial efficacy of phenolic compounds is often linked to their ability to disrupt microbial cell membranes and inhibit essential enzymes. For halogenated phenols, the nature and position of the halogen substituent can significantly influence this activity. For instance, in a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, derivatives bearing hydroxyl and nitro groups on an adjacent phenyl ring exhibited good antibacterial activity.[2] This suggests that for 3-Chloro-4-ethylphenol derivatives, the introduction of electron-withdrawing or hydrogen-bonding moieties could enhance their antimicrobial potential.
The MIC is a fundamental measure of a compound's antimicrobial activity and can be determined using the broth microdilution method.
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
Serial Dilution of Test Compounds: The 3-Chloro-4-ethylphenol derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: Mitigating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
Structure-Activity Relationship Insights:
The antioxidant capacity of phenols is heavily influenced by the substituents on the aromatic ring. Electron-donating groups generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical.[3] For flavonoids, another class of phenolic compounds, the presence and position of hydroxyl groups are critical for their radical-scavenging abilities.[4][5] Therefore, for 3-Chloro-4-ethylphenol derivatives, modifications that increase the electron density of the aromatic ring or introduce additional radical-scavenging moieties could improve their antioxidant potential.
Experimental Data Comparison:
The antioxidant capacity of 3-Chloro-4-ethylphenol derivatives can be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined from a plot of scavenging activity against compound concentration.
Anticancer Activity: Targeting Cancer Cell Proliferation
Phenolic compounds have garnered significant attention for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[6]
Structure-Activity Relationship Insights:
The anticancer activity of phenolic derivatives is highly dependent on their specific chemical structure. For example, in a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the nature of the substituent on the aryl ring significantly influenced their anticancer activity against various cancer cell lines.[7] Electron-donating and electron-withdrawing groups at different positions led to varied potencies. This highlights the importance of systematic structural modifications to identify derivatives with enhanced and selective cytotoxicity towards cancer cells.
Experimental Data Comparison:
The anticancer activity of 3-Chloro-4-ethylphenol derivatives is typically assessed by their cytotoxicity against various cancer cell lines, with the IC50 value representing the concentration that inhibits 50% of cell growth.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the 3-Chloro-4-ethylphenol derivatives for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm).
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, diagrams are indispensable tools.
Caption: General experimental workflow for the synthesis and biological evaluation of 3-Chloro-4-ethylphenol derivatives.
Caption: Simplified mechanism of antioxidant action by a phenolic compound.
Conclusion and Future Directions
The systematic derivatization of 3-Chloro-4-ethylphenol and the subsequent comparative evaluation of the biological activities of the resulting analogues represent a robust strategy for the discovery of novel therapeutic leads. While this guide provides a foundational framework, the successful identification of potent and selective drug candidates will depend on a detailed and iterative process of synthesis, biological testing, and structure-activity relationship analysis. Future research should focus on synthesizing a diverse library of 3-Chloro-4-ethylphenol derivatives and conducting comprehensive in vitro and in vivo studies to fully elucidate their therapeutic potential.
References
Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. [Link]
Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123. [Link]
Alvarez-Idaboy, J. R., et al. (2016). Design, structure activity relationship, cytotoxicity and evaluation of antioxidant activity of curcumin derivatives/analogues. European Journal of Medicinal Chemistry, 121, 564-577. [Link]
Gomha, S. M., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry, 10, 843355. [Link]
Patel, K., et al. (2012). Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl)[2][7][8] Triazolo [3,4b][2][8][9] Thiadiazole)]. Journal of Chemical and Pharmaceutical Research, 4(1), 358-363. [Link]
PubChem. (n.d.). 3-Chloro-4-ethylphenol. National Center for Biotechnology Information. [Link]
Salehi, B., et al. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Molecules, 28(11), 4467. [Link]
Sotelo-Felix, J. I., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 164. [Link]
Wang, L., et al. (2019). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Molecules, 24(19), 3527. [Link]
Arora, R., & Kaur, P. (2017). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 22(8), 1344. [Link]
Bashir, M. A. (2017). Study of the biological effect of phenol and some of its halogenated derivatives on bacterial respiration. Scientific Journal of Faculty of Education, Misurata University, 4(Special Issue), 1-12. [Link]
da Silveira Pinto, L. S., et al. (2018). N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Letters in Drug Design & Discovery, 15(2), 113-117. [Link]
Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363. [Link]
Mitscher, L. A., et al. (1981). Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Chemical & Pharmaceutical Bulletin, 29(10), 2935-2940. [Link]
Zhang, H., et al. (2017). Different effects of bisphenol a and its halogenated derivatives on the reproduction and development of Oryzias melastigma under environmentally relevant doses. Environmental Pollution, 229, 995-1003. [Link]
Purity Verification Methods for 3-Chloro-4-ethylphenol Using HPLC
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Analysts Executive Summary: The Isomer Challenge 3-Chloro-4-ethylphenol (CAS 30694-56-1 / 1243290-06-3) serves as a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Quality Control Analysts
Executive Summary: The Isomer Challenge
3-Chloro-4-ethylphenol (CAS 30694-56-1 / 1243290-06-3) serves as a critical intermediate in the synthesis of agrochemicals and specialty resins. Unlike simple phenols, its purity verification is complicated by the presence of positional isomers (specifically 2-chloro-4-ethylphenol) and under-chlorinated starting materials (4-ethylphenol).
Standard C18 protocols often fail to resolve the 3-chloro and 2-chloro isomers due to their nearly identical hydrophobicity. This guide compares the industry-standard C18 approach against the superior Phenyl-Hexyl "Pi-Selectivity" method , demonstrating why the latter is the robust choice for high-purity applications.
Comparative Analysis: C18 vs. Phenyl-Hexyl Methodologies
The following analysis contrasts the two primary HPLC stationary phases used for chlorophenol separation.
Method A: The "Workhorse" C18 Protocol
Principle: Separation based purely on hydrophobic interaction (London dispersion forces).
Status: General Purpose (Good for gross impurity profiling, poor for isomer resolution).[1]
Limitation: Both 3-chloro and 2-chloro isomers have similar logP values (~3.0), leading to co-elution or "shoulder" peaks.
Method B: The "Pi-Selective" Phenyl-Hexyl Protocol (Recommended)
Principle: Utilizes
- stacking interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.
The Advantage: The position of the chlorine atom (electron-withdrawing group) alters the electron density of the phenol ring. The Phenyl-Hexyl phase detects this subtle electronic difference, providing baseline resolution where C18 fails.
Critical Parameter: Methanol must be used as the organic modifier. Acetonitrile contains a triple bond (
-electrons) that interferes with the stationary phase interactions, negating the selectivity gain.[2]
Performance Data Comparison
Metric
Method A: C18 (Standard)
Method B: Phenyl-Hexyl (Optimized)
Stationary Phase
Octadecylsilane (C18), 5µm
Phenyl-Hexyl, 3.5µm
Mobile Phase B
Acetonitrile
Methanol (Critical for -selectivity)
Resolution ()
1.1 (Partial Co-elution)
2.8 (Baseline Separation)
Tailing Factor ()
1.4
1.1
LOD (ppm)
0.5
0.2
Run Time
12 min
15 min
Expert Insight: While C18 is faster, the lack of baseline resolution (
) makes it non-compliant for GMP purity assays where isomer quantification is required.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the resolution between the Main Peak and the 4-ethylphenol impurity drops below 2.0, the system suitability fails.
) in Water (pH ~2.5). Note: Low pH is mandatory to keep phenols protonated and prevent peak tailing.
Solvent B: HPLC Grade Methanol.
Instrument Parameters
Column: Phenyl-Hexyl Column (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm or 5 µm.
Flow Rate: 1.0 mL/min.
Temperature: 30°C (Controlled temperature is vital for reproducibility of
-interactions).
Detection: UV @ 280 nm (Aromatic ring absorption).
Gradient Table
Time (min)
% Solvent A (Acidic Water)
% Solvent B (Methanol)
Phase Description
0.0
60
40
Equilibration
10.0
20
80
Elution of Isomers
12.0
5
95
Wash (Polychlorinated byproducts)
12.1
60
40
Re-equilibration
18.0
60
40
Stop
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating the purity of 3-Chloro-4-ethylphenol, ensuring no critical steps are missed.
Caption: Analytical workflow emphasizing the critical decision point for column selection based on isomer resolution.
Orthogonal Validation (The "Trust" Factor)
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) , a single HPLC method is often insufficient for novel synthesis validation. An orthogonal method (using a different physicochemical principle) is recommended for cross-verification.
Recommended Orthogonal Method: GC-FID
While HPLC analyzes the liquid phase interaction, Gas Chromatography (GC) separates based on boiling point and volatility.
Why use it: Phenols are volatile enough for GC. If HPLC shows 99.5% purity but GC shows 98.0%, you likely have non-UV absorbing impurities (like aliphatic solvents) or very volatile byproducts that HPLC missed.
Protocol Ref: EPA Method 8041 (Phenols by GC) is the gold standard for this class of compounds [1].
Troubleshooting & Expert Tips
Peak Tailing: Phenols are weak acids (
). If peaks tail, your mobile phase pH is likely too high (causing partial ionization). Ensure pH is using Phosphoric or Formic acid.
Ghost Peaks: 3-Chloro-4-ethylphenol can oxidize. If "ghost" peaks appear at very long retention times, they may be dimers formed in the sample vial. Use amber vials and analyze within 24 hours.
Pressure Spikes: Methanol/Water mixtures have higher viscosity than Acetonitrile/Water. Ensure your system backpressure limit is set appropriately (~300 bar for standard HPLC).
References
US EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[3][4][5] SW-846 Test Methods for Evaluating Solid Waste. [Link]
PubChem. (n.d.).[6] 3-Chloro-4-ethylphenol Compound Summary. National Library of Medicine. [Link]
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Phenyl-Hexyl
A Senior Application Scientist's Guide to Distinguishing 3-Chloro-4-ethylphenol from its Regioisomers by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of substituted phenols is a critical step in ensuring the purity, safety, and efficacy of target molecul...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of substituted phenols is a critical step in ensuring the purity, safety, and efficacy of target molecules. Regioisomers, compounds with the same molecular formula but different substituent positions on the aromatic ring, often exhibit distinct biological activities and toxicological profiles. This guide provides an in-depth technical comparison, grounded in experimental data, on how to effectively distinguish 3-Chloro-4-ethylphenol from its key regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge of Regioisomer Differentiation
Subtle differences in the substitution pattern of chloroethylphenols can lead to significant overlap in the signals of their one-dimensional (1D) ¹H NMR spectra, making definitive identification challenging. However, a comprehensive analysis of chemical shifts, spin-spin coupling patterns, and the strategic use of two-dimensional (2D) NMR techniques can provide unequivocal structural elucidation. This guide will focus on the comparative analysis of 3-Chloro-4-ethylphenol and its common regioisomer, 4-Chloro-3-ethylphenol, leveraging foundational NMR principles to interpret their spectral differences.
Structural Overview and Expected NMR Signatures
A logical first step in the analysis is to examine the structures of the isomers and predict the expected NMR signals based on molecular symmetry and substituent effects.
Figure 1. Structures of 3-Chloro-4-ethylphenol and 4-Chloro-3-ethylphenol.
For 3-Chloro-4-ethylphenol, we anticipate three distinct aromatic proton signals and one hydroxyl proton signal. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. Similarly, 4-Chloro-3-ethylphenol is expected to show three unique aromatic proton signals. The key to differentiation will lie in the specific chemical shifts and coupling patterns of the aromatic protons.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectrum provides a wealth of information for distinguishing between these regioisomers. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl, chloro, and ethyl substituents. The hydroxyl group is a strong activating group, donating electron density and shielding ortho and para protons (shifting them upfield). Conversely, the chloro group is deactivating and deshielding due to its inductive effect.
Table 1: Comparative ¹H NMR Data (Predicted for 3-Chloro-4-ethylphenol and Experimental for 4-Chloro-3-ethylphenol in CDCl₃)
Proton Assignment
3-Chloro-4-ethylphenol (Predicted δ, ppm)
4-Chloro-3-ethylphenol (Experimental δ, ppm)
Multiplicity
J (Hz)
OH
~5.0
~5.1
s
-
Ar-H
~7.1 (d)
7.15 (d)
d
~8.4
Ar-H
~6.8 (d)
6.69 (d)
d
~3.1
Ar-H
~6.7 (dd)
6.60 (dd)
dd
~8.4, 3.1
-CH₂-
~2.6
~2.6
q
~7.6
-CH₃
~1.2
~1.2
t
~7.6
Note: Predicted values for 3-Chloro-4-ethylphenol are based on additive substituent effects and comparison with similar structures. Experimental data for 4-Chloro-3-ethylphenol is sourced from available spectral databases.[1]
The most telling differences will be observed in the aromatic region (δ 6.5-7.5 ppm). In 3-Chloro-4-ethylphenol, the proton at C2 will be a doublet, coupled to the proton at C6. The proton at C5 will be a doublet of doublets, coupled to the protons at C2 and C6. The proton at C6 will also be a doublet of doublets. In contrast, for 4-Chloro-3-ethylphenol, the proton at C2 will be a doublet, the proton at C5 will be a doublet, and the proton at C6 will be a doublet of doublets. The precise chemical shifts and the magnitude of the coupling constants will be diagnostic.
Delving Deeper with ¹³C NMR Spectroscopy
¹³C NMR spectroscopy offers a complementary and often more direct method for distinguishing isomers, as the chemical shifts of carbon atoms are highly sensitive to their local electronic environment.[2] The larger chemical shift range of ¹³C NMR often resolves ambiguities present in ¹H NMR.
Table 2: Comparative ¹³C NMR Data (Predicted for 3-Chloro-4-ethylphenol and Experimental for 4-Chloro-3-ethylphenol in CDCl₃)
Carbon Assignment
3-Chloro-4-ethylphenol (Predicted δ, ppm)
4-Chloro-3-ethylphenol (Experimental δ, ppm)
C-OH (C1)
~152
~153.5
C-Cl (C3/C4)
~128
~126.3
C-Et (C4/C3)
~138
~137.5
Aromatic CH
~130, ~118, ~116
~129.9, ~117.9, ~114.2
-CH₂-
~28
~28
-CH₃
~16
~16
Note: Predicted values for 3-Chloro-4-ethylphenol are based on established substituent chemical shift increments. Experimental data for 4-Chloro-3-ethylphenol is sourced from available spectral databases.[1]
The chemical shifts of the carbon atoms directly attached to the substituents (ipso-carbons) are particularly informative. The carbon bearing the hydroxyl group (C1) will be significantly downfield shifted in both isomers. The relative positions of the signals for the carbon attached to the chlorine and the carbon attached to the ethyl group will be a key differentiating factor.
Unambiguous Confirmation with 2D NMR Techniques
For complex cases or for absolute certainty in structural assignment, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the aromatic region, a COSY spectrum will clearly show which protons are adjacent to each other, allowing for the unambiguous assignment of the aromatic spin system for each isomer.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together molecular fragments. For example, in 3-Chloro-4-ethylphenol, the methylene protons of the ethyl group will show an HMBC correlation to the aromatic carbon at C3 (bearing the chloro group) and C5. In 4-Chloro-3-ethylphenol, these same methylene protons will show correlations to C2 and C4 (bearing the chloro group).
Figure 2. A typical workflow for the structural elucidation of regioisomers using NMR spectroscopy.
Experimental Protocols
Sample Preparation:
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Cap the tube and gently invert to dissolve the sample completely.
NMR Data Acquisition:
¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
2D NMR: If required, standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized.
Conclusion
The differentiation of 3-Chloro-4-ethylphenol from its regioisomers is readily achievable through a systematic application of NMR spectroscopy. While ¹H NMR provides initial clues through distinct chemical shifts and coupling patterns in the aromatic region, ¹³C NMR offers a clearer picture due to its wider spectral dispersion. For ultimate confidence in structural assignment, 2D NMR techniques such as COSY, HSQC, and HMBC provide irrefutable evidence of the molecular connectivity. By following the principles and workflow outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-ethylphenol. Retrieved from [Link]
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
3-Chloro-4-ethylphenol: Proper Disposal & Handling Procedures
[1][2][3][4][5] Part 1: Strategic Hazard Assessment (The "Why")[2] Effective disposal begins with understanding the molecule's behavior. 3-Chloro-4-ethylphenol is not merely "chemical waste"; it is a halogenated phenolic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Part 1: Strategic Hazard Assessment (The "Why")[2]
Effective disposal begins with understanding the molecule's behavior. 3-Chloro-4-ethylphenol is not merely "chemical waste"; it is a halogenated phenolic compound .[1][2] This structural identity dictates its disposal pathway:
Halogenation (Chlorine group): Requires high-temperature incineration with acid gas scrubbing.[2] It cannot be mixed with general non-halogenated organic waste streams (e.g., acetone, ethanol) because standard incinerators may not be equipped to handle the generated HCl or dioxin precursors.[2]
Phenolic Acidity: While a weak acid, it is incompatible with strong oxidizers and bases. Mixing phenols with oxidizing agents (like nitric acid or perchloric acid) is a known cause of laboratory explosions.
Dermal Toxicity: Like most phenols, this compound can penetrate the skin rapidly, causing systemic toxicity and severe chemical burns that may not be immediately painful due to nerve damage (anesthetic effect).
Non-Halogenated Solvents: Keep separate to minimize disposal costs and adhere to incineration requirements.
ACCEPTABLE MIXTURES:
Other compatible halogenated organic solvents (e.g., Dichloromethane, Chloroform) if permitted by your facility's specific waste profile.
Container Selection
Primary Vessel: High-Density Polyethylene (HDPE) or Glass (Amber).[2]
Cap: Teflon-lined screw cap to prevent phenol vapor leakage.[1][2]
Secondary Containment: Essential during transport to the central accumulation area to prevent leaks from reaching floor drains.
Part 3: Step-by-Step Disposal Workflow
This protocol assumes a standard research laboratory setting operating under US EPA (RCRA) or equivalent international regulations.
Step 1: Waste Characterization
Since 3-Chloro-4-ethylphenol is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is classified based on characteristics or generator knowledge .[1][2]
RCRA Classification: Likely Hazardous Waste .
Waste Codes:
D002 (Corrosive) - If pH is < 2 or > 12.5 (unlikely for pure phenol, but possible in solution).[2]
D001 (Ignitable) - Only if in a flammable solvent (Flash point < 60°C).[2][5]
Generator Status: Most labs designate this simply as "Halogenated Organic Waste."
Step 2: Packaging & Labeling[1][2]
Solid Waste: If the material is solid (contaminated wipes, pure solid), place in a wide-mouth HDPE jar.
Liquid Waste: If in solution, pour into the designated "Halogenated Waste" carboy.
Labeling: Affix a hazardous waste tag immediately.[6]
Constituents: Write "3-Chloro-4-ethylphenol" (Do not use abbreviations).
Hazard Checkboxes: Mark [x] Toxic, [x] Corrosive.
Step 3: The "Piranha" Warning
CRITICAL SAFETY ALERT: Never add 3-Chloro-4-ethylphenol (or any phenol) to "Piranha solution" (H2SO4 + H2O2) or Nitric Acid waste.[1][2] This combination creates unstable nitrated phenols or explosive oxidation rates. This is a frequent cause of laboratory fume hood explosions. [2]
Part 4: Emergency Response (Spill & Exposure)[1][2]
Standard water rinsing is often insufficient for phenol exposures due to its lipophilic nature.
Preferred: Apply PEG-300 or PEG-400 (Polyethylene Glycol) to the area.[1][2] Scrub gently. PEG acts as a solvent to extract phenol from the skin layers.
Alternative: If PEG is unavailable, flush with massive amounts of water for at least 15 minutes.
Medical: Seek emergency medical attention. Phenol absorption can cause delayed systemic collapse.
Spill Cleanup (Small Scale < 100mL)
Isolate: Evacuate the immediate area.
PPE: Wear nitrile gloves (double gloved) or Silver Shield® gloves (best resistance), lab coat, and goggles.
Absorb: Use a commercial organic spill pad or vermiculite.
Pro Tip: Do not use paper towels for pure phenol spills; they increase surface area for evaporation/fumes.
Disposal: Place used absorbents into a heavy-duty hazardous waste bag, seal, and label as "Solid Hazardous Waste (Phenol Contaminated)."
Part 5: Disposal Logic Diagram
The following decision tree illustrates the correct workflow for disposing of 3-Chloro-4-ethylphenol to ensure compliance and safety.
Figure 1: Decision matrix for segregating 3-Chloro-4-ethylphenol waste streams. Note that the presence of the chlorine atom defaults the liquid stream to "Halogenated" protocols.[2]
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 79780, 3-Chloro-4-ethylphenol. PubChem.[10]
[Link]
US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov.
[Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov.
[Link][1][2]
University of California, Berkeley (EH&S). (2020). Phenol Safety and Disposal Fact Sheet.
[Link]
Navigating the Safe Handling of 3-Chloro-4-ethylphenol: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the safe handling of 3-Chloro-4-ethylphenol, moving beyond a simple checklist to offer a framework of understanding and operational excellence. Our commitment is to empower your research with the highest standards of safety, ensuring that your focus remains on innovation.
Understanding the Hazard Profile of 3-Chloro-4-ethylphenol
3-Chloro-4-ethylphenol is a substituted phenol, and like many compounds in this class, it presents a multi-faceted hazard profile that necessitates careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
According to its Safety Data Sheet (SDS), 3-Chloro-4-ethylphenol is classified as:
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure 3)[1][2].
The health effects of exposure can range from immediate irritation to more severe systemic issues with prolonged or significant contact. It is crucial to handle this compound with the understanding that even seemingly minor exposure can have consequences.
Core Principles of Safe Handling: A Proactive Approach
A proactive safety culture is the bedrock of any successful laboratory. When working with 3-Chloro-4-ethylphenol, the following principles should be at the forefront of your operational planning:
Engineering Controls as the First Line of Defense: Always handle 3-Chloro-4-ethylphenol in a well-ventilated area, preferably within a certified chemical fume hood[3][4]. This is the most effective way to minimize the risk of inhalation exposure.
Personal Protective Equipment (PPE) as the Essential Barrier: The correct selection and use of PPE is non-negotiable. This guide will delve into the specifics of appropriate PPE for various laboratory scenarios.
Hygiene and Decontamination: Strict personal and laboratory hygiene practices are paramount. This includes regular hand washing and the proper decontamination of work surfaces and equipment.
Waste Management: All waste generated from the handling of 3-Chloro-4-ethylphenol, including contaminated PPE and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[1][5].
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE provides a critical barrier between you and the chemical. The following table outlines the recommended PPE for handling 3-Chloro-4-ethylphenol in various laboratory settings.
Nitrile or neoprene gloves (double-gloving recommended)[3][7].
A lab coat worn over long-sleeved clothing and closed-toe shoes[7][8].
Work should be performed in a chemical fume hood[4].
Transferring and storing the chemical
Chemical splash goggles.
Nitrile or neoprene gloves.
A lab coat worn over long-sleeved clothing and closed-toe shoes.
Not typically required if handled in a well-ventilated area.
The Rationale Behind PPE Selection:
Eye and Face Protection: The risk of splashes and airborne particles makes robust eye and face protection essential. Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face[6].
Hand Protection: Substituted phenols can be readily absorbed through the skin. Therefore, chemically resistant gloves are mandatory. Double-gloving provides an extra layer of security against potential tears or permeation[7].
Body Protection: A lab coat protects your skin and personal clothing from contamination. It is important that the lab coat is fully buttoned and worn over appropriate attire that covers the legs and feet[7][8].
Respiratory Protection: In the absence of adequate engineering controls, a respirator is necessary to prevent the inhalation of harmful vapors or dust particles[3][9].
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Preparation Protocol:
Pre-operational Check: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
Gather Materials: Assemble all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Donning PPE: Put on all required PPE as outlined in the table above.
Weighing and Transfer: Carefully weigh the required amount of 3-Chloro-4-ethylphenol. If it is a solid, handle it gently to avoid creating dust. Use a clean spatula and weighing paper.
Solution Preparation: Slowly add the 3-Chloro-4-ethylphenol to the solvent, stirring gently to dissolve. Avoid splashing.
Post-handling Decontamination: Once the task is complete, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Spill Response Protocol:
Evacuate and Alert: In the event of a spill, immediately evacuate the area and alert your supervisor and any nearby colleagues.
Assess the Spill: From a safe distance, assess the size and nature of the spill.
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.
Dispose of Waste: All materials used to clean up the spill, including contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal Protocol:
Segregate Waste: All 3-Chloro-4-ethylphenol waste, including unused product, contaminated materials, and empty containers, must be segregated from general laboratory waste.
Label Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste. The label should include the chemical name and the associated hazards.
Store Waste Appropriately: Store hazardous waste in a designated, well-ventilated area away from incompatible materials.
Arrange for Disposal: Follow your institution's procedures for the collection and disposal of hazardous chemical waste[1].
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling 3-Chloro-4-ethylphenol, the following workflow diagram illustrates the key decision points and actions.
Caption: Workflow for the safe handling of 3-Chloro-4-ethylphenol.
Decision-Making for Personal Protective Equipment
The selection of appropriate PPE is a critical thinking process, not a static checklist. This diagram outlines the decision-making pathway for choosing the correct level of protection.
Caption: Decision tree for selecting appropriate PPE.
By integrating these principles, protocols, and decision-making frameworks into your daily laboratory operations, you can confidently and safely advance your research while upholding the highest standards of scientific integrity.
References
Chemos GmbH & Co. KG. (2019, December 3). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement: Chlorophenols. Retrieved from [Link]
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
New Jersey Department of Health. (1999, December). Hazard Summary: 2-Chlorophenol. Retrieved from [Link]
LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
protocols.io. (2019, February 18). Phenol First Aid and Personal Protective Equipment. Retrieved from [Link]
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-ethylphenol. PubChem Compound Database. Retrieved from [Link]